Citiolone
Descripción
CITIOLONE is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFJZTXWLKPZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045888 | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-16-0, 17896-21-8 | |
| Record name | Citiolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citiolone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citiolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITIOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of Action of Citiolone: A Technical Guide
Introduction
Citiolone, chemically known as N-acetyl-homocysteine-thiolactone, is a derivative of the amino acid homocysteine.[1][2] It is a multifaceted compound utilized therapeutically for its hepatoprotective and mucolytic properties.[3][4] Emerging research has also highlighted its potential as a neuroprotective agent. The core mechanism of action of this compound is intrinsically linked to its potent antioxidant capabilities and its ability to modulate the cellular redox environment. This technical guide provides an in-depth exploration of the biochemical pathways, molecular interactions, and cellular effects that define this compound's pharmacological activity, intended for researchers, scientists, and professionals in drug development.
Core Mechanism 1: Antioxidant Activity and Redox Modulation
The primary therapeutic effects of this compound stem from its significant impact on cellular defense systems against oxidative stress. This is achieved through a combination of direct free radical scavenging and indirect enhancement of endogenous antioxidant systems.
1.1. Modulation of Glutathione (GSH) Metabolism
A pivotal aspect of this compound's mechanism is its ability to bolster the intracellular levels of glutathione (GSH), a critical tripeptide antioxidant essential for detoxification and cellular protection.[3]
-
Indirect Enhancement of GSH Levels: Unlike direct cysteine precursors like N-acetylcysteine (NAC), this compound is proposed to act indirectly. Its inherent thiolactone ring structure is believed to preserve sulfhydryl (SH) radicals and GSH. This action enhances the synthesis and availability of glutathione. Experimental studies using human dermal fibroblasts have demonstrated that treatment with this compound leads to a significant increase in intracellular GSH levels compared to control cells.
-
Hepatoprotective Role: In liver cells, this enhancement of GSH synthesis is a key mechanism for its hepatoprotective effects, as it plays a crucial role in reducing oxidative stress and detoxifying harmful substances that can lead to cellular damage.
Caption: this compound's proposed mechanism for enhancing glutathione (GSH) levels.
1.2. Direct Free Radical Scavenging & Enzyme Modulation
This compound also functions as a direct antioxidant and influences the activity of key antioxidant enzymes.
-
Direct Scavenging: The compound is a potent scavenger of free radicals, with studies highlighting its ability to directly neutralize reactive species, including hydroxyl radicals.
-
Enhancement of Superoxide Dismutase (SOD) Activity: Research indicates that this compound can activate or enhance the activity of superoxide dismutase (SOD), a critical enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules. This action contributes significantly to the cellular defense against oxidative damage.
-
Effect on Catalase: While activation of SOD is observed, some studies have not detected a similar enhancing effect of this compound on catalase activity.
Caption: this compound's role in enzymatic and direct antioxidant pathways.
Core Mechanism 2: Neuroprotection
This compound has demonstrated significant neuroprotective properties, particularly in models of neurotoxicity.
-
Inhibition of Toxin-Induced Damage: In vitro experiments using SH-SY5Y neuroblastoma cells show that this compound effectively mitigates neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.
-
Reduction of Hydrogen Peroxide: A key mechanism in its neuroprotective action is the ability to block the generation of hydrogen peroxide (H₂O₂) mediated by toxins like 6-OHDA. This effect was observed to be dose-dependent.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's bioactivity from experimental studies.
| Parameter | Value | Model System | Therapeutic Area | Source |
| EC₅₀ | 2.96 ± 0.7 mM | SH-SY5Y Neuroblastoma Cells | Neuroprotection (inhibition of 6-OHDA-induced neurotoxicity) |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Activity against 6-OHDA-Induced Toxicity
This protocol outlines the methodology used to determine the neuroprotective effects of this compound.
-
Objective: To quantify the ability of this compound to protect neuronal cells from 6-OHDA-induced cytotoxicity and to measure its effect on reactive oxygen species generation.
-
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Reagents: Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), penicillin-streptomycin, this compound, 6-hydroxydopamine (6-OHDA), reagents for cell viability assay (e.g., MTT or WST-1), reagents for H₂O₂ measurement (e.g., DCFH-DA).
-
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂) to approximately 80% confluency.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before introducing the neurotoxin.
-
Induction of Neurotoxicity: Add a fixed concentration of 6-OHDA (predetermined to cause significant cell death) to the wells, including those pre-treated with this compound and control wells.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assay: Add MTT or a similar viability reagent to each well and incubate as required. Measure the absorbance at the appropriate wavelength to quantify cell viability.
-
H₂O₂ Measurement: In a parallel experiment, treat cells as described above. Before the end of the incubation period, load cells with a fluorescent probe like DCFH-DA. Measure the fluorescence intensity to quantify the intracellular levels of H₂O₂.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the EC₅₀ value for this compound. Compare H₂O₂ levels between control, 6-OHDA-only, and this compound + 6-OHDA groups using statistical analysis (e.g., ANOVA).
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels in Fibroblasts
This protocol is based on studies demonstrating this compound's effect on GSH synthesis.
-
Objective: To determine the effect of this compound treatment on the intracellular concentration of glutathione (GSH) in human dermal fibroblasts.
-
Materials:
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Reagents: Cell culture medium, FBS, antibiotics, this compound, phosphate-buffered saline (PBS), lysis buffer, reagents for a commercial GSH assay kit (e.g., based on Ellman's reagent, DTNB).
-
-
Methodology:
-
Cell Culture: Grow HDFs in appropriate culture flasks until they reach near-confluency.
-
Treatment: Expose the cells to a specified concentration of this compound or vehicle control for a defined time period (e.g., 24-48 hours).
-
Cell Harvesting: Wash the cells with cold PBS, then detach and collect them (e.g., by trypsinization or scraping).
-
Cell Lysis: Lyse the collected cell pellets using a suitable lysis buffer on ice to release intracellular contents. Centrifuge to remove cellular debris.
-
GSH Assay: Use a commercial colorimetric or fluorometric assay kit to measure the GSH concentration in the supernatant (cell lysate). This typically involves a reaction where GSH reduces a chromogen, leading to a measurable color change.
-
Protein Quantification: Measure the total protein concentration in the lysate (e.g., using a BCA assay) to normalize the GSH levels.
-
-
Data Analysis: Express GSH levels as nmol of GSH per mg of total protein. Compare the normalized GSH levels between this compound-treated and control cells using a statistical test (e.g., t-test).
Conclusion
The mechanism of action of this compound is robust and centered on the mitigation of oxidative stress. It functions through a dual approach: indirectly enhancing the synthesis of the master antioxidant glutathione and directly scavenging harmful free radicals while boosting the activity of protective enzymes like SOD. These foundational antioxidant properties underpin its observed therapeutic efficacy in hepatoprotection and neuroprotection. The detailed experimental protocols provided serve as a framework for further investigation into the precise molecular targets and broader applications of this versatile compound.
References
Citiolone's Role in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, chemically known as N-acetyl-L-homocysteine thiolactone, is a molecule recognized for its significant hepatoprotective and antioxidant properties. Its primary mechanism of action revolves around its role as a potent sulfhydryl group donor, which directly influences intracellular redox homeostasis. This technical guide provides an in-depth exploration of this compound's engagement with cellular signaling pathways, with a primary focus on its well-established role in the antioxidant defense system and emerging, yet less defined, connections to other signaling cascades. Quantitative data, detailed experimental methodologies, and pathway visualizations are presented to offer a comprehensive resource for researchers in drug discovery and development.
Core Mechanism of Action: A Thiol Donor and Glutathione Precursor
This compound's principal biochemical function is to provide a readily available source of sulfhydryl (-SH) groups. Its thiolactone ring is hydrolyzed intracellularly, releasing N-acetyl-homocysteine, which can then be further processed to yield cysteine. Cysteine is a rate-limiting amino acid for the synthesis of glutathione (GSH), a critical endogenous antioxidant. By augmenting the intracellular cysteine pool, this compound enhances GSH synthesis, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophilic compounds.[1]
Modulation of the Nrf2 Antioxidant Response Pathway
The most substantiated signaling pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
This compound's role as a thiol donor and its impact on GSH homeostasis strongly suggest its activity as an activator of the Nrf2 pathway. By influencing the intracellular redox state, this compound likely promotes the dissociation of Nrf2 from Keap1, leading to the upregulation of Nrf2-dependent genes. These include key enzymes in glutathione synthesis and metabolism, such as glutamate-cysteine ligase (GCL), and other antioxidant enzymes like heme oxygenase-1 (HO-1).
Potential Involvement in Other Signaling Pathways
While the evidence is less direct, some studies suggest potential interactions between this compound and other key cellular signaling pathways.
-
NF-κB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of NF-κB. By mitigating ROS levels, this compound may indirectly suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. However, direct experimental evidence demonstrating this compound's specific inhibition of IκB kinase or NF-κB nuclear translocation is currently limited.
-
MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can modulate MAP kinase signaling. While studies on related thiol-containing compounds suggest a potential for interaction, direct evidence of this compound's specific effects on the phosphorylation and activity of MAP kinase pathway components is not well-documented.
Quantitative Data on this compound's Bioactivity
Quantitative data on this compound's specific effects on signaling pathways are sparse. However, its neuroprotective efficacy has been quantified:
| Biological Activity | Cell Line | Assay Condition | EC50 Value | Reference(s) |
| Inhibition of Neurotoxicity | SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | 2.96 ± 0.7 mM | [1] |
Detailed Experimental Protocols
While specific protocols for this compound are not widely published, the following provides a detailed, representative methodology for investigating the effect of a compound like this compound on the Nrf2 signaling pathway.
Experimental Protocol: Investigating Nrf2 Pathway Activation
Objective: To determine if this compound activates the Nrf2 signaling pathway in a cellular model (e.g., HepG2 human liver cancer cells).
a) Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 12-well plates for RNA extraction).
-
Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (e.g., sulforaphane).
b) Western Blot for Nrf2 Nuclear Translocation:
-
Nuclear and Cytoplasmic Fractionation: Following treatment, wash cells with ice-cold PBS and lyse using a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use Lamin B as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.
c) Quantitative Real-Time PCR (qPCR) for Target Gene Expression:
-
RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a suitable RNA isolation kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for Nrf2 target genes (e.g., HMOX1, GCLC, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Conclusion and Future Directions
This compound's established role as a precursor for glutathione synthesis firmly places it as a modulator of the Nrf2 antioxidant signaling pathway. This mechanism underpins its observed hepatoprotective and neuroprotective effects. While its chemical properties suggest a potential to influence other redox-sensitive pathways like NF-κB and MAP kinase, direct experimental validation is currently lacking and warrants further investigation. Future research should focus on detailed molecular studies to elucidate the precise interactions of this compound with these pathways, utilizing techniques such as those outlined in this guide. A deeper understanding of this compound's full spectrum of cellular signaling modulation will be crucial for the development of novel therapeutic strategies targeting diseases with an underlying oxidative stress component.
References
Biochemical Properties of Citiolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, a derivative of the amino acid homocysteine, is a multifaceted compound with significant therapeutic potential, primarily attributed to its robust biochemical properties. This technical guide provides a comprehensive overview of the core biochemical characteristics of this compound, focusing on its antioxidant, neuroprotective, and hepatoprotective mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development endeavors.
Core Biochemical Properties
This compound's primary biochemical functions revolve around its potent antioxidant and cytoprotective activities. These properties are intrinsically linked to its influence on cellular redox homeostasis, particularly through the modulation of glutathione (GSH) metabolism and the activity of key antioxidant enzymes.
Antioxidant and Free Radical Scavenging Activity
This compound is an effective free radical scavenger, capable of directly neutralizing reactive oxygen species (ROS), including hydroxyl radicals.[1] Its antioxidant capacity is also demonstrated by its ability to enhance the activity of crucial antioxidant enzymes. Studies have shown that this compound can increase the activity of superoxide dismutase (SOD), catalase, and glutathione peroxidase.[1]
Modulation of Glutathione Metabolism
A central aspect of this compound's biochemical profile is its ability to enhance the synthesis and preservation of glutathione (GSH), a critical intracellular antioxidant.[1] Unlike N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis, this compound is thought to indirectly preserve sulfhydryl (SH) groups and GSH through a mechanism involving its thiolactone ring structure.[1] This modulation of GSH levels is a key contributor to its protective effects against oxidative stress-induced cellular damage.
Neuroprotective Effects
In vitro studies have demonstrated this compound's neuroprotective properties against toxins such as 6-hydroxydopamine (6-OHDA).[1] This protection is linked to its ability to mitigate oxidative stress and reduce the generation of reactive oxygen species.
Hepatoprotective and Mucolytic Properties
This compound has been investigated for its therapeutic potential in liver conditions, with clinical trials showing improvements in liver function tests in patients with chronic hepatitis. This hepatoprotective effect is largely attributed to its antioxidant properties and its role in maintaining GSH levels in liver cells. Additionally, this compound is recognized for its mucolytic properties, where it can reduce the viscosity of mucus.
Quantitative Data
The following table summarizes the available quantitative data on the biochemical properties of this compound.
| Parameter | Value | Cell/Model System | Source |
| EC50 for inhibition of 6-OHDA-induced neurotoxicity | 2.96 ± 0.7 mM | SH-SY5Y cells |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to characterizing the biochemical properties of this compound.
Measurement of Glutathione (GSH) Levels
Principle: The enzymatic recycling assay is a common method for quantifying total glutathione (GSH + GSSG). GSH is oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. GSSG is then recycled back to GSH by glutathione reductase, allowing for signal amplification.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer containing a deproteinizing agent (e.g., 5% 5-sulfosalicylic acid).
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.
-
Add the prepared sample supernatant to the reaction mixture.
-
Initiate the reaction by adding glutathione reductase.
-
Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSH.
-
Determine the GSH concentration in the samples by comparing their reaction rates to the standard curve.
-
Assay for Superoxide Dismutase (SOD) Activity
Principle: SOD activity is often measured using an indirect assay based on the inhibition of the reduction of a detector molecule by superoxide radicals. A common method utilizes the xanthine/xanthine oxidase system to generate superoxide, and nitroblue tetrazolium (NBT) as the detector. SOD in the sample competes with NBT for superoxide, thus inhibiting the formation of the colored formazan product.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable buffer.
-
Centrifuge to clarify the samples and determine the protein concentration.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.
-
Add a known amount of sample protein to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature and stop the reaction after a defined time.
-
-
Quantification:
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of inhibition of NBT reduction by the sample compared to a control without the sample.
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of this compound are mediated through its influence on key cellular signaling pathways involved in the response to oxidative stress and inflammation.
Proposed Antioxidant Signaling Pathway
This compound's antioxidant effects are likely mediated through the enhancement of the cellular antioxidant defense system. By increasing the levels of GSH and the activity of SOD, this compound helps to neutralize reactive oxygen species and reduce oxidative damage.
Hypothesized Neuroprotective Signaling Pathway in 6-OHDA-Induced Toxicity
In the context of 6-OHDA-induced neurotoxicity, a model for Parkinson's disease, oxidative stress is a key driver of neuronal cell death. This compound's neuroprotective effect is hypothesized to involve the bolstering of antioxidant defenses, thereby preventing the downstream apoptotic cascade.
Postulated Hepatoprotective Mechanism
The hepatoprotective action of this compound is believed to stem from its ability to counteract oxidative stress and inflammation in liver cells, which are common pathways of liver injury. By maintaining cellular redox balance and potentially modulating inflammatory signaling, this compound may protect hepatocytes from damage.
Future Directions
While the foundational biochemical properties of this compound are established, further in-depth research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:
-
Quantitative Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and understand its bioavailability.
-
Enzyme Kinetics: Elucidating the precise kinetic parameters of this compound's interaction with antioxidant enzymes such as SOD and glutathione reductase will provide a deeper understanding of its modulatory effects.
-
Signaling Pathway Elucidation: Further research is required to definitively map the signaling pathways modulated by this compound, including its potential effects on the Nrf2 and NF-κB pathways, which are critical regulators of cellular stress responses and inflammation.
This technical guide serves as a comprehensive resource on the current understanding of the biochemical properties of this compound, providing a solid foundation for researchers and drug development professionals to build upon.
References
The Synthesis and Chemical Structure of Citiolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, chemically known as N-(2-oxothiolan-3-yl)acetamide, is a sulfur-containing heterocyclic compound with significant therapeutic interest, particularly in liver therapy and as a mucolytic agent.[1] Its mechanism of action is closely linked to its role as a cysteine prodrug, thereby facilitating the synthesis of glutathione (GSH), a critical intracellular antioxidant. This technical guide provides an in-depth overview of the synthesis of this compound, its detailed chemical structure, and the analytical methods used for its characterization. The document includes a comprehensive experimental protocol for its synthesis, tabulated quantitative data, and visualizations of the synthetic pathway, its role in glutathione metabolism, and a logical workflow for its structural elucidation.
Chemical Structure and Properties
This compound is a derivative of the amino acid homocysteine.[1][2] Its structure features a five-membered thiolactone ring with an acetamido group attached at the third position.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | N-(2-oxothiolan-3-yl)acetamide | [3][4] |
| Synonyms | N-acetyl-DL-homocysteine thiolactone, Cythiolone | |
| CAS Number | 1195-16-0, 17896-21-8 | |
| Molecular Formula | C6H9NO2S | |
| Molecular Weight | 159.21 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 109-111 °C |
Synthesis of this compound
Single-Step Synthesis from D,L-Homocysteine Thiolactone Hydrochloride
This method involves the reaction of D,L-homocysteine thiolactone hydrochloride with an acylating agent in the presence of a base.
Experimental Protocol
Materials:
-
D,L-homocysteine thiolactone hydrochloride
-
Acetyl chloride (or methacryloyl chloride as cited in some sources, though acetyl chloride is more direct for the named product)
-
Triethylamine
-
Chloroform
-
Hexane
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
-
A suspension of D,L-homocysteine thiolactone hydrochloride (e.g., 6.14 g, 0.04 mol) in chloroform (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Acetyl chloride (e.g., 3.78 mL, 0.053 mol) is added to the suspension.
-
Triethylamine (e.g., 13.4 mL, 0.096 mol) is added dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains low. The suspension will gradually turn into a reddish solution.
-
The reaction is stirred in the ice bath for 2 hours. Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is washed twice with brine (60 mL each). The organic phase is separated, and the aqueous phase is extracted again with chloroform (60 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate and filtered.
-
The filtrate is concentrated under reduced pressure to a volume of approximately 50 mL.
-
The concentrated solution is slowly added to 100 mL of hexane with stirring to precipitate the product.
-
The resulting powder is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum for 2 hours.
Purification: For higher purity, the crude product can be recrystallized. Based on the polarity of the molecule, a solvent system such as ethanol/water or ethyl acetate/hexane would be a suitable starting point for developing a recrystallization protocol.
Yield: A typical yield for this synthesis is approximately 83.9%.
Chemical Structure Elucidation
The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic and analytical techniques.
References
Citiolone: A Technical Guide on the Homocysteine Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of citiolone, a derivative of the amino acid homocysteine. It details its chemical properties, synthesis, multifaceted mechanism of action, therapeutic applications, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.
Core Chemical and Physical Properties
This compound, also known as N-acetylhomocysteine thiolactone, is a heterocyclic compound derived from the cyclization of N-acetylated homocysteine.[1] Its key properties are summarized below.
| Property | Data |
| IUPAC Name | N-(2-oxothiolan-3-yl)acetamide[1] |
| Synonyms | N-Acetylhomocysteine thiolactone, Cythiolone, Citiolase, Thioxidrene[1] |
| CAS Number | 1195-16-0[1] |
| Molecular Formula | C6H9NO2S[1] |
| Molecular Weight | 159.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 109-111 °C |
| Classification | N-acyl-amino acid |
Synthesis from Homocysteine Precursor
This compound can be synthesized in a single-step reaction from D,L-homocysteine thiolactone hydrochloride. The process involves the acylation of the amino group of the homocysteine derivative.
Experimental Protocol: Single-Step Synthesis
-
Suspension Preparation: Add D,L-homocysteine thiolactone hydrochloride (e.g., 6.14 g, 0.04 mol) to chloroform (e.g., 150 mL) and place the mixture in an ice bath to form a suspension.
-
Acylation: Add methacryloyl chloride (e.g., 5.02 g, 0.048 mol) to the suspension.
-
Base Addition: Add triethylamine (e.g., 9.70 g, 0.096 mol) dropwise over approximately 20 minutes. The suspension will gradually transform into a reddish solution.
-
Reaction: Stir the solution in the ice bath for 2 hours, monitoring the reaction progress with thin-layer chromatography.
-
Purification: Wash the reaction mixture with brine (e.g., 60 mL x 2) and extract the aqueous phase with chloroform (e.g., 60 mL x 2). Dry the combined organic phases with sodium sulfate and filter.
-
Precipitation and Isolation: Concentrate the filtrate to a smaller volume (e.g., 50 mL) and add it slowly to hexane (e.g., 100 mL) to precipitate the product. Filter the resulting powder and dry it under a vacuum for 2 hours. This process has a reported yield of 83.9%.
Caption: Workflow for the single-step synthesis of this compound.
Mechanism of Action
This compound exhibits a range of biological activities, primarily centered around its antioxidant, hepatoprotective, and neuroprotective properties.
Antioxidant and Free Radical Scavenging
This compound functions as a potent antioxidant through multiple mechanisms. It is a known free radical scavenger, particularly effective against hydroxyl radicals. A key aspect of its action is the modulation of the endogenous antioxidant system. This compound enhances the synthesis of glutathione (GSH), a critical intracellular antioxidant, and helps preserve sulfhydryl (SH) groups through its thiolactone ring structure. This indirect action on GSH levels distinguishes it from direct cysteine donors like N-acetylcysteine (NAC). Furthermore, it can accelerate the activity of superoxide dismutase (SOD). Research suggests its hepatoprotective effects may involve the Nrf2/ARE signaling pathway, a primary regulator of antioxidant and detoxification enzyme expression.
Caption: this compound's antioxidant and cytoprotective mechanisms.
Neuroprotective Effects
In neurodegenerative models, this compound demonstrates significant neuroprotective activity. Oxidative stress is a key factor in neurodegenerative disorders. This compound has been shown to inhibit neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. Its protective action is linked to its ability to block the generation of hydrogen peroxide (H2O2) and other reactive oxygen species triggered by neurotoxins.
Hepatoprotective and Mucolytic Functions
This compound is used in liver therapy and has been shown in clinical trials to improve liver function tests in patients with chronic hepatitis. Its hepatoprotective effects are largely attributed to its potent antioxidant properties, which protect liver cells from free radical-induced damage. Additionally, this compound is recognized for its mucolytic and muco-regulating properties, where it helps to reduce the viscosity of mucus in respiratory conditions.
Therapeutic Applications and Efficacy
Clinical and preclinical studies have investigated this compound for several conditions. The primary applications are in liver therapy, but its antioxidant and mucolytic properties have led to broader use.
| Therapeutic Area | Key Findings | Model/Study Type |
| Chronic Hepatitis | Statistically significant improvement in liver function tests and clinical picture compared to placebo. | Double-blind, placebo-controlled trial |
| Neuroprotection | Mitigates 6-OHDA-induced neurotoxicity; EC50 of 2.96 ± 0.7 mM. Reduces H2O2 levels. | In vitro study (SH-SY5Y neuroblastoma cells) |
| Mucolytic Agent | Recognized for reducing mucus viscosity in respiratory conditions. | General research in respiratory medicine |
| Hypothermia Damage | Protects hamster cells from damage induced by low-temperature conditions (8-25 °C). | In vitro cell study |
Key Experimental Methodologies
In Vitro Neuroprotection Assay
This protocol is used to evaluate the protective effects of this compound against a neurotoxin.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells under standard conditions.
-
Toxicity Assessment: Determine the cytotoxic concentration of the neurotoxic agent (e.g., 6-OHDA) on the SH-SY5Y cells. 6-OHDA has been shown to be cytotoxic at concentrations above 3 μM.
-
Treatment: Pre-treat cells with varying concentrations of this compound before exposing them to the predetermined cytotoxic concentration of 6-OHDA.
-
Viability Measurement: Assess cell viability using a standard method (e.g., MTT assay) to determine this compound's protective effect and calculate the EC50 value.
-
Mechanism Analysis: To confirm the mechanism, measure the levels of H2O2 generation in the presence or absence of this compound in 6-OHDA-treated cells.
Caption: Workflow for an in vitro neuroprotection assay.
Clinical Trial Protocol for Chronic Hepatitis
This outlines the design for a study evaluating this compound's efficacy in liver disease.
-
Study Design: A double-blind, placebo-controlled, "between patients" trial.
-
Patient Population: Two cohorts: one with persistent chronic hepatitis, and another with aggressive chronic hepatitis and/or compensated cirrhosis. Diagnosis is confirmed via clinical, laboratory, and biopsy findings.
-
Intervention: Patients receive either this compound or a matching placebo. All participants may receive a basic therapy of a multivitamin complex.
-
Primary Outcome Measures:
-
Changes in liver function exploration tests (e.g., transaminases).
-
Improvement in the overall clinical picture.
-
-
Secondary Outcome Measures: Post-treatment liver biopsies in a subset of patients to evaluate improvements in the liver cell picture.
-
Statistical Analysis: Comparison of the outcomes between the this compound and placebo groups to determine therapeutic effectiveness.
Toxicology and Safety Profile
This compound is generally considered to have a low toxicity profile. However, adverse reactions have been reported.
| Toxicity Type | Data |
| Acute Toxicity | Intravenous LD50 in mice: 1200 mg/kg. |
| Adverse Drug Reaction | A case of fixed-drug eruption was reported in a 7-year-old girl. Symptoms included pruritic erythema and blister formation 5 hours after a 300 mg oral dose. Patch testing with 10% this compound in DMSO was positive on the previously affected skin. |
Conclusion
This compound, a thiolactone derivative of homocysteine, is a pharmacologically active compound with significant therapeutic potential. Its primary mechanisms of action—centered on potent antioxidant and free radical scavenging activities—confer hepatoprotective and neuroprotective effects. Clinical evidence supports its use in improving liver function in chronic hepatitis, and preclinical data highlight its promise in mitigating neurotoxicity. While generally safe, rare adverse reactions can occur. Further research is warranted to fully elucidate its molecular pathways, such as its interaction with the Nrf2 system, and to explore its potential in other conditions where oxidative stress is a key pathological factor.
References
In-Vitro Antioxidant Mechanisms of Citiolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Antioxidant Mechanisms of Citiolone
This compound exerts its antioxidant effects through multiple in-vitro mechanisms, primarily centered around the modulation of endogenous antioxidant pathways and direct interaction with reactive species.
Enhancement of Endogenous Antioxidant Defense Systems
This compound has been shown to bolster the cellular antioxidant defense network by influencing key enzymes and molecules.
-
Increased Superoxide Dismutase (SOD) Activity: In-vitro studies indicate that this compound can activate or enhance the activity of Superoxide Dismutase (SOD), a crucial enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a less reactive species.[1] This action reduces the cellular load of superoxide radicals, a key initiator of oxidative stress.
-
Modulation of Glutathione (GSH) Metabolism: this compound treatment has been observed to lead to a significant increase in intracellular glutathione (GSH) levels in human dermal fibroblasts.[1] The proposed mechanism involves the indirect preservation of sulfhydryl (SH) groups and GSH, potentially through its thiolactone ring structure. This contrasts with N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis.[1] Elevated GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.
Direct Radical Scavenging
While specific quantitative data from standardized assays are limited, evidence suggests this compound possesses direct radical scavenging capabilities.
-
Hydroxyl Radical Scavenging: this compound is reported to act as a scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging ROS.[1] This direct quenching activity contributes to its protective effects against oxidative damage.
Inhibition of Lipid Peroxidation
By mitigating oxidative stress, this compound indirectly inhibits lipid peroxidation, the process of oxidative degradation of lipids. This is a critical aspect of its cytoprotective effects, as lipid peroxidation can lead to cell membrane damage and the formation of reactive aldehydes.
Quantitative Data on this compound's Antioxidant Effects
The following tables summarize the available quantitative and qualitative data from in-vitro studies on this compound's antioxidant and related neuroprotective effects. It is important to note that specific IC50 values for direct radical scavenging assays like DPPH and ABTS were not prominently found in the reviewed literature for this compound itself.
Table 1: Effects of this compound on Cellular Antioxidant Markers
| Parameter | Cell Line/System | Effect | Source |
| Intracellular Glutathione (GSH) Levels | Human Dermal Fibroblasts | Significant increase | [1] |
| Superoxide Dismutase (SOD) Activity | In-vitro studies | Activates/Enhances | |
| Catalase Activity | In-vitro studies | No detected effect |
Table 2: Neuroprotective Effects of this compound (Linked to Antioxidant Activity)
| Parameter | Cell Line | Inducing Agent | EC50 Value | Source |
| Inhibition of Neurotoxicity | SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (6-OHDA) | 2.96 ± 0.7 mM |
Detailed Experimental Protocols
This section provides detailed methodologies for key in-vitro antioxidant assays relevant to the study of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at a characteristic wavelength (typically 517 nm) decreases.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol (or other suitable solvent)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a specific volume of the DPPH solution to an equal volume of the sample or standard solution in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank containing the solvent instead of the sample is also measured.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured spectrophotometrically (typically at 734 nm).
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Trolox)
-
Phosphate-buffered saline (PBS) or ethanol
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
-
Reagents:
-
Sample containing lipids (e.g., tissue homogenate, cell lysate)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
-
Procedure:
-
Homogenize the sample in a suitable buffer.
-
Add TCA to the homogenate to precipitate proteins and then centrifuge.
-
Collect the supernatant and add the TBA reagent.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes).
-
Cool the samples and measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The concentration of MDA is calculated from a standard curve prepared with a known concentration of MDA standard. The results are typically expressed as nmol of MDA per mg of protein.
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.
-
Principle: Hydroxyl radicals generated from a Fenton reaction system (Fe³⁺-EDTA-ascorbic acid-H₂O₂) degrade the sugar deoxyribose into fragments. When heated with thiobarbituric acid (TBA) under acidic conditions, these fragments form a pink chromogen, which is measured at 532 nm. An effective hydroxyl radical scavenger will compete with deoxyribose for the hydroxyl radicals, thereby reducing the extent of deoxyribose degradation and color development.
-
Reagents:
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
2-Deoxy-D-ribose solution (e.g., 2.8 mM)
-
Ferric chloride (FeCl₃) solution (e.g., 100 µM)
-
EDTA solution (e.g., 100 µM)
-
Ascorbic acid solution (e.g., 100 µM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)
-
Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)
-
Test compound (this compound) at various concentrations
-
-
Procedure:
-
In a test tube, mix the test compound, FeCl₃, EDTA, 2-deoxyribose, and phosphate buffer.
-
Initiate the reaction by adding H₂O₂ and ascorbic acid.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA and TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and measure the absorbance of the pink-colored solution at 532 nm.
-
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.
Superoxide Anion Radical Scavenging Assay (PMS-NADH System)
This assay measures the ability of a compound to scavenge superoxide radicals generated by the phenazine methosulfate (PMS)-NADH system.
-
Principle: Superoxide radicals are generated in a non-enzymatic system of PMS and NADH. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically at 560 nm. An antioxidant will inhibit the reduction of NBT by scavenging the superoxide radicals.
-
Reagents:
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
NADH solution (e.g., 78 µM)
-
Nitroblue tetrazolium (NBT) solution (e.g., 50 µM)
-
Phenazine methosulfate (PMS) solution (e.g., 10 µM)
-
Test compound (this compound) at various concentrations
-
-
Procedure:
-
Mix the test compound, NADH, and NBT solution in a test tube or 96-well plate.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key antioxidant mechanisms of this compound and a general experimental workflow.
Caption: Antioxidant mechanisms of this compound.
Caption: General workflow for in-vitro antioxidant assays.
Conclusion
In-vitro evidence strongly suggests that this compound possesses significant antioxidant properties, primarily through the enhancement of endogenous antioxidant defense systems, including the activation of SOD and the elevation of intracellular GSH levels. It also exhibits direct radical scavenging activity, particularly against hydroxyl radicals. While quantitative data from direct radical scavenging assays like DPPH and ABTS are not widely reported, its efficacy in cellular models of oxidative stress underscores its potential as a cytoprotective agent. Further research to quantify its direct radical scavenging capacity and to fully elucidate the molecular pathways involved in its antioxidant effects is warranted. This guide provides a foundational understanding for researchers and professionals in the field of drug development exploring the antioxidant potential of this compound.
References
Citiolone's interaction with specific enzymes
An In-depth Technical Guide on the Interaction of Citiolone with Specific Enzymes
Executive Summary
This compound, a sulfur-containing compound derived from L-cysteine, has demonstrated significant therapeutic potential, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's interaction with specific enzymes, tailored for researchers, scientists, and drug development professionals. While quantitative kinetic data for this compound's direct interaction with many of these enzymes remains limited in publicly available literature, this document synthesizes the current qualitative understanding and provides detailed experimental protocols for the assessment of these enzymatic activities. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Core Tenets of this compound's Enzymatic Interactions
The primary mechanism of action of this compound is centered on its ability to modulate the cellular antioxidant defense system. This is achieved through two main avenues: the enhancement of glutathione (GSH) synthesis and the increased activity of key antioxidant enzymes. These actions collectively contribute to its observed hepatoprotective and neuroprotective effects.
Interaction with Glutathione Synthesis Enzymes
This compound has been shown to augment intracellular levels of glutathione, a critical tripeptide involved in detoxification and the neutralization of reactive oxygen species (ROS)[1]. Unlike N-acetylcysteine (NAC), which serves as a direct precursor for cysteine, this compound is thought to indirectly support glutathione synthesis by preserving the pool of sulfhydryl (SH) groups, which are crucial for the synthesis and antioxidant function of GSH[1].
The biosynthesis of glutathione is a two-step enzymatic process:
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.
-
Glutathione synthetase (GS): Catalyzes the addition of glycine to γ-glutamylcysteine to produce glutathione.
By maintaining a reduced intracellular environment, this compound likely ensures the optimal functioning of these enzymes.
Experimental Protocol: Assay for Glutathione Synthesis Enzymes
The activity of GCL and GS can be quantified using a high-performance liquid chromatography (HPLC)-based method.
Methodology:
-
Sample Preparation: Homogenize cells or tissues in an appropriate buffer on ice. Centrifuge to obtain the cytosolic fraction.
-
Reaction Mixture Preparation:
-
For GCL activity: Prepare a reaction mixture containing L-glutamate, L-cysteine, ATP, and the sample homogenate in a suitable buffer (e.g., Tris-HCl).
-
For GS activity: Prepare a reaction mixture containing γ-glutamylcysteine, glycine, ATP, and the sample homogenate.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination and Derivatization: Stop the reaction by adding a protein precipitating agent (e.g., metaphosphoric acid). Centrifuge and collect the supernatant. Derivatize the thiol groups of the newly synthesized γ-glutamylcysteine or glutathione with a fluorescent or UV-active reagent such as monobromobimane or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
HPLC Analysis: Analyze the derivatized products by reverse-phase HPLC with fluorescence or UV detection.
-
Quantification: Calculate the enzyme activity based on the concentration of the product formed, normalized to the protein content of the sample and the incubation time.
Signaling Pathway and Experimental Workflow
References
Early-Stage Research on Citiolone's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, chemically known as N-acetyl-DL-homocysteine thiolactone, is a sulfur-containing compound that has garnered interest for its therapeutic potential across a range of biological activities. Early-stage research has primarily focused on its neuroprotective, hepatoprotective, and antioxidant properties. This technical guide provides an in-depth overview of the core findings from this initial research, presenting quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and workflows involved.
Core Biological Activities and Mechanisms of Action
This compound's biological effects are largely attributed to its role as a potent antioxidant and its ability to modulate intracellular glutathione (GSH) levels. Unlike N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis, this compound is thought to indirectly preserve sulfhydryl (SH) groups and GSH through its thiolactone ring structure. This mechanism contributes to its efficacy in mitigating cellular damage caused by oxidative stress.
Neuroprotective Effects
In vitro studies have demonstrated this compound's ability to protect neuronal cells from toxic insults. A key area of investigation has been its effect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common experimental model for Parkinson's disease.
Hepatoprotective Properties
This compound has been investigated for its potential to protect liver cells from damage. Its antioxidant properties play a crucial role in this protective effect by enhancing the synthesis of glutathione, a key molecule in detoxification processes within hepatocytes.
Antioxidant and Radical Scavenging Activity
This compound functions as a free radical scavenger, directly neutralizing reactive oxygen species (ROS). Furthermore, it enhances the cellular antioxidant defense system by increasing the activity of crucial enzymes such as superoxide dismutase (SOD) and catalase.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on this compound's biological activity.
| Biological Activity | Assay/Model | Key Parameter | Value | Source |
| Neuroprotection | 6-OHDA-induced toxicity in SH-SY5Y cells | EC50 | 1.71 ± 0.32 mM | [1] |
| In Vivo Neuroprotection | Methylmercury-induced toxicity in rats | Therapeutic Dose | 40 mg/kg body weight | [2] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the early-stage research of this compound.
Neuroprotection Assay: 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells
This protocol outlines the method to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in the human neuroblastoma SH-SY5Y cell line.
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-3 hours).
-
Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the wells to a final concentration known to induce significant cell death (e.g., 250 µM) and incubated for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Hepatoprotection Assay: CCl4-Induced Cytotoxicity in HepG2 Cells
This protocol describes an in vitro model to evaluate the hepatoprotective potential of this compound against carbon tetrachloride (CCl4)-induced liver cell damage.
-
Cell Culture: Human hepatoma HepG2 cells are maintained in a suitable culture medium (e.g., DMEM) with FBS and antibiotics.
-
Cell Plating: Cells are seeded in 96-well plates and allowed to attach.
-
Compound Pre-treatment: Cells are pre-incubated with different concentrations of this compound for 12-24 hours.
-
Induction of Hepatotoxicity: Carbon tetrachloride (CCl4), dissolved in a suitable solvent like DMSO, is added to the culture medium to a final concentration that induces significant cytotoxicity (e.g., 20-40 mM) and incubated for 1.5-3 hours.[3]
-
Assessment of Hepatotoxicity:
-
Cell Viability (MTT Assay): Performed as described in the neuroprotection assay.
-
Measurement of Liver Enzymes: The activity of enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) released into the culture medium is measured using commercially available kits.
-
Antioxidant Activity Assays (DPPH and ABTS)
These protocols are used to determine the free radical scavenging capacity of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A methanolic solution of DPPH is prepared.
-
Various concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[4][5]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at 734 nm.
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is measured after a short incubation period (e.g., 6 minutes).
-
The percentage of inhibition is calculated to determine the IC50 value.
-
Glutathione (GSH) Measurement Assay
This protocol outlines a common method for quantifying intracellular glutathione levels.
-
Cell Lysis: Cells treated with or without this compound are harvested and lysed to release intracellular components.
-
Sample Preparation: The cell lysate is deproteinized, often using an acid like sulfosalicylic acid.
-
Enzymatic Recycling Assay:
-
The sample is mixed with a reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase.
-
NADPH is added to initiate the reaction.
-
The rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), is measured spectrophotometrically at 412 nm.
-
The concentration of GSH is determined by comparing the rate of reaction to a standard curve of known GSH concentrations.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These protocols are used to measure the activity of key antioxidant enzymes.
-
SOD Activity Assay:
-
This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like xanthine/xanthine oxidase.
-
The cell lysate is added to the reaction mixture.
-
The absorbance is measured at a specific wavelength (e.g., 560 nm).
-
The percentage of inhibition of the chromogen reduction is proportional to the SOD activity.
-
-
Catalase Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the cell lysate.
-
The cell lysate is incubated with a known concentration of H2O2.
-
The remaining H2O2 is quantified, often by reacting it with a reagent to produce a colored product that can be measured spectrophotometrically.
-
Nrf2 Pathway Activation Assay (Western Blot)
This protocol is used to determine if this compound activates the Nrf2 signaling pathway by assessing the nuclear translocation of Nrf2.
-
Cell Treatment and Lysis: Cells are treated with this compound, and nuclear and cytoplasmic protein fractions are extracted using a specialized kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Nrf2.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
-
Detection: A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imaging system. An increase in Nrf2 protein in the nuclear fraction indicates activation of the pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion and Future Directions
The early-stage research on this compound highlights its potential as a therapeutic agent, primarily through its antioxidant and cytoprotective effects. The available data suggests that this compound's ability to enhance the intracellular glutathione pool and bolster the activity of key antioxidant enzymes contributes significantly to its neuroprotective and hepatoprotective properties. The potential involvement of the Nrf2 signaling pathway presents an exciting avenue for further investigation into its precise molecular mechanisms.
Future research should focus on obtaining more comprehensive quantitative data, such as dose-response curves and IC50 values for its various biological activities. Elucidating the exact mechanism of Nrf2 activation by this compound through detailed molecular studies is crucial. Furthermore, while in vitro studies provide a strong foundation, more extensive in vivo studies are necessary to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The promising results from a preliminary clinical trial in chronic hepatitis warrant further, more detailed clinical investigations to establish its therapeutic efficacy and safety in human populations.
References
- 1. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Frontiers | 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response [frontiersin.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Citiolone in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, a derivative of the amino acid cysteine, has garnered interest for its potential therapeutic applications in liver diseases. Its notable antioxidant properties, primarily attributed to its role in enhancing glutathione (GSH) synthesis and preserving sulfhydryl (SH) groups, position it as a candidate for mitigating liver damage.[1][2] Clinical observations in patients with chronic hepatitis and cirrhosis have suggested that this compound treatment can lead to improvements in liver function tests.[1][3]
These application notes provide detailed protocols for evaluating the efficacy of this compound in various established preclinical liver disease models. The included methodologies for in vivo and in vitro experiments are designed to facilitate the investigation of this compound's mechanisms of action, particularly its effects on oxidative stress, inflammation, and fibrotic signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is centered on its potent antioxidant capabilities. It functions as a free radical scavenger and enhances the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1] By bolstering the cellular antioxidant defense system, this compound helps protect hepatocytes from oxidative damage, a key pathogenic factor in many liver diseases.
In Vivo Liver Disease Models
Several well-established rodent models can be utilized to investigate the hepatoprotective effects of this compound. The following protocols are based on standard methodologies for inducing liver injury and fibrosis.
Chemically-Induced Liver Fibrosis: Carbon Tetrachloride (CCl4) Model
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate anti-fibrotic therapies.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Fibrosis: Administer a 10% solution of CCl4 in corn oil or mineral oil via intraperitoneal (i.p.) injection at a dose of approximately 2.5 µL per gram of body weight, twice a week for 4-12 weeks to induce progressive fibrosis and cirrhosis.
-
This compound Treatment (Proposed):
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Dosage: Based on related compounds and general toxicity studies, a starting dose range of 50-200 mg/kg body weight, administered daily, is suggested. Dose-response studies are recommended for optimization.
-
Treatment Duration: Treatment can be initiated concurrently with CCl4 administration (preventative model) or after a fibrotic state is established (therapeutic model) and continued for the duration of the study.
-
-
Key Endpoints:
-
Serum levels of liver enzymes (ALT, AST, ALP).
-
Histopathological analysis of liver tissue (H&E and Sirius Red/Masson's trichrome staining for collagen deposition).
-
Hepatic hydroxyproline content as a quantitative measure of collagen.
-
Gene and protein expression of fibrotic markers (e.g., α-SMA, Collagen I).
-
Assessment of oxidative stress markers (e.g., MDA, GSH levels, antioxidant enzyme activity).
-
Drug-Induced Liver Injury (DILI): Acetaminophen (APAP) Model
This model mimics acute liver failure caused by an overdose of acetaminophen.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old), fasted overnight.
-
Induction of Liver Injury: Administer a single dose of acetaminophen (300-600 mg/kg) via i.p. injection.
-
This compound Treatment (Adapted from a Citicoline study):
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: A dose of 500 mg/kg body weight has been used for the related compound, citicoline. A similar dose range for this compound could be investigated.
-
Treatment Schedule: Administer this compound 1-2 hours after acetaminophen injection.
-
-
Key Endpoints:
-
Survival rate.
-
Serum levels of ALT, AST, and bilirubin.
-
Histopathological evaluation of liver necrosis.
-
Markers of oxidative stress in liver tissue.
-
Analysis of inflammatory markers.
-
In Vitro Liver Cell Models
In vitro studies are essential for elucidating the direct cellular and molecular mechanisms of this compound.
Primary Hepatocyte Culture
Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity and drug metabolism studies.
Experimental Protocol:
-
Cell Source: Isolated primary human or rodent hepatocytes.
-
Culture Conditions: Plate hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium.
-
Induction of Injury (Optional): After cell attachment, induce cellular stress with agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP) to model oxidative stress.
-
This compound Treatment:
-
Concentration Range: A starting range of 10-500 µM is recommended for initial dose-response studies.
-
Incubation Time: 24-72 hours, depending on the endpoint being measured.
-
-
Key Endpoints:
-
Cell viability (e.g., MTT or LDH assay).
-
Intracellular ROS levels.
-
GSH levels and antioxidant enzyme activity.
-
Gene and protein expression of Nrf2 and its target genes (e.g., HO-1, NQO1).
-
Assessment of inflammatory cytokine expression (e.g., TNF-α, IL-6) if an inflammatory stimulus (e.g., LPS) is used.
-
Hepatic Stellate Cell (HSC) Culture
Primary or immortalized HSC lines (e.g., LX-2) are used to study the mechanisms of liver fibrosis.
Experimental Protocol:
-
Cell Line: Human hepatic stellate cell line LX-2.
-
Induction of Activation: Stimulate cells with Transforming Growth Factor-beta 1 (TGF-β1) (e.g., 5-10 ng/mL) to induce myofibroblastic differentiation.
-
This compound Treatment:
-
Concentration Range: 10-500 µM, co-administered with TGF-β1.
-
Incubation Time: 24-48 hours.
-
-
Key Endpoints:
-
Expression of activation markers (e.g., α-SMA, Collagen I).
-
Analysis of the TGF-β/Smad signaling pathway (e.g., phosphorylation of Smad2/3).
-
Cell proliferation and migration assays.
-
Data Presentation
Quantitative Data from a Citicoline Study in an Acetaminophen-Induced Liver Injury Model
The following table summarizes data from a study using Citicoline, a related compound, in a mouse model of acetaminophen-induced liver injury. This serves as an example of how to present quantitative data for hepatoprotective compounds.
| Parameter | Control Group | Acetaminophen (APAP) Group | APAP + Citicoline (500 mg/kg) Group |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Decreased vs. APAP |
| Serum AST (U/L) | Normal | Significantly Increased | Significantly Decreased vs. APAP |
| Serum Bilirubin (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. APAP |
| Brain Tissue ROS Formation | Baseline | Significantly Increased | Significantly Decreased vs. APAP |
| Brain GSH Level | Baseline | Significantly Decreased | Significantly Increased vs. APAP |
| Brain Lipid Peroxidation | Baseline | Significantly Increased | Significantly Decreased vs. APAP |
Data adapted from a study on Citicoline in an APAP-induced HE model in mice. Similar endpoints should be measured for this compound.
Signaling Pathways and Experimental Workflows
Visualizations
References
- 1. This compound | 17896-21-8 | Benchchem [benchchem.com]
- 2. Hepatoprotective efficacy of quinoa seed extract against CCl4 ‐ induced acute liver toxicity in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Use of this compound in chronic hepatitides. Results of a research with clinical and laboratory controls] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Citiolone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, also known as N-acetyl-DL-homocysteine thiolactone, is a sulfur-containing compound recognized for its antioxidant and cytoprotective properties. In cell culture applications, this compound serves as a valuable agent for mitigating oxidative stress and studying cellular defense mechanisms. Its primary mode of action involves the modulation of intracellular glutathione (GSH) levels and the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses.[1] These attributes make this compound a significant tool in research areas such as neuroprotection, hepatoprotection, and drug-induced toxicity.
These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its effects on cell viability, reactive oxygen species (ROS) levels, glutathione production, and the Nrf2 signaling pathway.
Mechanism of Action
This compound exerts its protective effects through a multi-faceted mechanism centered on enhancing the cell's endogenous antioxidant capacity. Unlike N-acetylcysteine (NAC), which directly provides the precursor cysteine for GSH synthesis, this compound is understood to indirectly preserve sulfhydryl (SH) groups and bolster GSH levels through its thiolactone ring structure.[1]
The key mechanisms include:
-
Enhancement of Glutathione (GSH) Synthesis: this compound has been shown to increase intracellular GSH levels.[1] GSH is a critical tripeptide antioxidant that neutralizes reactive oxygen species and plays a vital role in detoxification processes. Studies in human dermal fibroblasts have demonstrated a significant increase in intracellular GSH following treatment with this compound.[1]
-
Modulation of the Nrf2/ARE Signaling Pathway: Evidence suggests that the hepatoprotective effects of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
A diagram of the proposed signaling pathway for this compound is presented below.
Caption: Proposed signaling pathway of this compound in cellular antioxidant defense.
Quantitative Data Summary
The following tables summarize quantitative data regarding the application of this compound in cell culture. It is important to note that optimal concentrations and incubation times are cell-type and experiment-dependent.
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (Neuroprotection) | SH-SY5Y Neuroblastoma | 2.96 ± 0.7 mM | |
| Effective Concentration Range (General) | Various | 1 - 10 mM | Inferred from literature |
| Incubation Time (Neuroprotection) | SH-SY5Y Neuroblastoma | 24 hours (pre-treatment) | Inferred from literature |
| Incubation Time (General Antioxidant Effects) | Various | 12 - 48 hours | Inferred from literature |
| Observed Effect | Cell Line | Treatment Condition | Result | Reference |
| Increased Glutathione (GSH) Levels | Human Dermal Fibroblasts | Not specified | Significant increase compared to control | |
| Reduced H₂O₂ Generation | SH-SY5Y Neuroblastoma | Co-treatment with 6-OHDA | Dose-dependent reduction in H₂O₂ | |
| Inhibition of Neurotoxicity | SH-SY5Y Neuroblastoma | Pre-treatment before 6-OHDA | Mitigation of 6-OHDA-induced cytotoxicity | |
| Hepatoprotection | In vitro hepatocyte models | Exposure to hepatotoxins | Protection against cellular damage |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
To prepare a 100 mM stock solution, weigh out 15.92 mg of this compound and dissolve it in 1 mL of DMSO or sterile PBS.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter if dissolving in PBS. This step is not necessary for DMSO-dissolved stocks.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cell Viability Assessment using MTT Assay
This protocol assesses the protective effect of this compound against a cytotoxic agent.
Caption: Workflow for the MTT cell viability assay with this compound treatment.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Cytotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 mM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubate for a pre-determined time (e.g., 24 hours).
-
Add the cytotoxic agent at a pre-determined toxic concentration to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 12-24 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Complete culture medium
-
This compound stock solution
-
Oxidative stress inducer (e.g., H₂O₂)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 12-24 hours).
-
Remove the medium and wash the cells once with warm HBSS or PBS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS or PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with warm HBSS or PBS to remove excess probe.
-
Add 100 µL of HBSS or PBS to each well.
-
Induce oxidative stress by adding a known concentration of H₂O₂ to the appropriate wells. Include a positive control (H₂O₂ alone) and a negative control (untreated).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of 30-60 minutes.
-
The increase in fluorescence is proportional to the level of intracellular ROS.
Quantification of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring total glutathione levels.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Cell lysis buffer
-
Glutathione assay kit (commercially available kits are recommended)
-
Microplate reader
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells according to the instructions provided with the glutathione assay kit.
-
Perform the glutathione assay following the manufacturer's protocol. This typically involves a colorimetric or fluorometric reaction.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the glutathione concentration to the protein concentration of the cell lysate, determined by a Bradford or BCA assay.
Analysis of Nrf2 Pathway Activation by Western Blot
This protocol outlines the steps to measure the protein expression levels of Nrf2 and its target gene, HO-1.
Caption: Workflow for Western blot analysis of Nrf2 pathway proteins.
Materials:
-
Cells of interest
-
6-well or 10 cm culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the glutathione assay.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO and aqueous solutions. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1%).
-
Dose-Response and Time-Course: The optimal concentration and incubation time for this compound can vary significantly between cell lines. It is crucial to perform dose-response and time-course experiments to determine the ideal conditions for your specific model.
-
Control Groups: Always include appropriate controls in your experiments: an untreated control, a vehicle control (to account for the effects of the solvent), a positive control (a known antioxidant or cytotoxic agent), and a negative control.
-
Distinguishing from Citicoline: Be aware that in some literature, "Citicoline" may be used erroneously when referring to this compound. Verify the chemical structure or CAS number (17896-21-8 for this compound) to ensure you are working with the correct compound.
By following these detailed protocols and considerations, researchers can effectively utilize this compound as a tool to investigate cellular antioxidant mechanisms and its potential therapeutic applications.
References
Citiolone: A Versatile Tool for Investigating and Mitigating Oxidative Stress
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical factor in the pathophysiology of numerous diseases, including neurodegenerative disorders, liver disease, and age-related macular degeneration (AMD).[1][2][3] Citiolone, a derivative of the amino acid cysteine, has emerged as a potent antioxidant and a valuable tool for studying the mechanisms of oxidative stress and evaluating potential therapeutic interventions.[1][3] These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in in vitro models of oxidative stress.
Mechanisms of Action
This compound exerts its protective effects against oxidative stress through multiple pathways:
-
Direct Free Radical Scavenging: this compound is a potent free radical scavenger, capable of directly neutralizing reactive oxygen species, including hydroxyl radicals.
-
Enhancement of Endogenous Antioxidant Systems: this compound boosts the cell's intrinsic antioxidant defenses by:
-
Increasing Glutathione (GSH) Levels: It enhances the synthesis of glutathione, a crucial intracellular antioxidant, and helps maintain the reduced GSH pool.
-
Activating Superoxide Dismutase (SOD): Research indicates that this compound can activate or enhance the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules.
-
-
Protection Against Lipid Peroxidation: By scavenging free radicals and supporting antioxidant systems, this compound helps protect cellular membranes from lipid peroxidation, a major consequence of oxidative damage.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies investigating the effects of this compound on oxidative stress markers.
| Cell Line | Inducer of Oxidative Stress | This compound Concentration | Measured Parameter | Result | Reference |
| SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) | EC50: 2.96 ± 0.7 mM | Inhibition of neurotoxicity | Potent neuroprotective activity | |
| SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) | Not specified | H₂O₂ generation | Effectively blocked H₂O₂ generation in a dose-dependent manner | |
| Human Dermal Fibroblasts | Not specified (baseline) | Not specified | Intracellular GSH levels | Significant increase compared to control cells | |
| AMD RPE Cybrid Cells | Endogenous (from patient mitochondria) | 1 mM | Apoptotic cell death | Decreased | |
| AMD RPE Cybrid Cells | Endogenous (from patient mitochondria) | 1 mM | Cell viability | Enhanced | |
| AMD RPE Cybrid Cells | Endogenous (from patient mitochondria) | Not specified | ROS levels | Decreased by 22.8% | |
| PC12 Cells | Lead (100 µmol/L) | 30, 50, 100 µmol/L | Cell viability | Significantly increased | |
| PC12 Cells | Lead (100 µmol/L) | 30, 50, 100 µmol/L | Lipid peroxidation (LPO) | Effectively decreased | |
| PC12 Cells | Lead (100 µmol/L) | Not specified | GSH, SOD, Catalase (CAT) | Significantly increased |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol describes a general method for inducing oxidative stress in cultured cells, which can then be used to evaluate the protective effects of this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12, ARPE-19)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), menadione, 6-hydroxydopamine (6-OHDA))
-
This compound (stock solution prepared in an appropriate solvent, e.g., water or DMSO)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
This compound Pre-treatment (Optional): For evaluating the prophylactic effects of this compound, pre-treat the cells with various concentrations of this compound in fresh culture medium for a specific duration (e.g., 24-72 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress:
-
Prepare a working solution of the chosen oxidative stress inducer in cell culture medium.
-
Remove the medium from the cells and wash once with PBS.
-
Add the medium containing the oxidative stress inducer to the cells. The concentration and incubation time will depend on the inducer and cell type and should be optimized in preliminary experiments.
-
For co-treatment experiments, add this compound and the oxidative stress inducer simultaneously.
-
-
Incubation: Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO₂.
-
Assessment: Following the incubation period, proceed with the desired assays to measure markers of oxidative stress and cell viability.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.
Materials:
-
Cells treated according to Protocol 1
-
H2DCFDA (or other suitable ROS-sensitive probe like CellROX® reagents)
-
PBS or other suitable assay buffer
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add a working solution of H2DCFDA (typically 5-10 µM in PBS or serum-free medium) to each well.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the H2DCFDA solution and wash the cells two to three times with warm PBS to remove any excess probe.
-
Measurement:
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm for DCF).
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to that of the untreated control group.
Protocol 3: Assessment of Glutathione (GSH) Levels
This protocol describes the measurement of total glutathione or the ratio of reduced to oxidized glutathione (GSH/GSSG) using a commercially available assay kit.
Materials:
-
Cells treated according to Protocol 1
-
Commercially available GSH/GSSG assay kit (e.g., luminescence-based or colorimetric)
-
Lysis buffer (often provided in the kit)
-
Microplate reader (luminescence or absorbance, depending on the kit)
Procedure:
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add the lysis buffer to each well and incubate according to the kit manufacturer's instructions to lyse the cells and release intracellular contents.
-
-
Assay Performance: Follow the specific instructions provided with the commercial assay kit. This typically involves adding reagents to the cell lysates that react with GSH and/or GSSG to produce a measurable signal (luminescence or color).
-
Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the concentration of GSH and/or GSSG based on a standard curve generated with known concentrations of GSH. The GSH/GSSG ratio is a key indicator of oxidative stress.
Visualizations
References
Best practices for dissolving and storing Citiolone
Application Notes and Protocols for Citiolone
Introduction
This compound, also known as N-acetyl-DL-homocysteine thiolactone, is a cysteine derivative recognized for its antioxidant and hepatoprotective properties.[1] It functions as a potent free radical scavenger and plays a role in modulating glutathione (GSH) metabolism.[2][3] These characteristics make this compound a compound of interest in research related to liver disease, neuroprotection, and conditions involving oxidative stress.[2][4] Proper handling, dissolution, and storage are critical to ensure its stability and the reproducibility of experimental results. These notes provide best practices and detailed protocols for researchers.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. Its solubility is a key factor in the preparation of stock solutions for both in vitro and in vivo studies.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| Water | ≥ 100 mg/mL | (628.10 mM) | For aqueous solutions, filter sterilization is recommended. |
| DMSO | ≥ 50 mg/mL | (314.05 mM) | Use newly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility. |
Table 2: Formulations for In Vivo Studies
| Solvent System | Achievable Concentration | Notes |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Results in a clear solution. |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL | Warming may be required to achieve a clear solution. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.38 mg/mL | Results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mg/mL in Water)
This protocol describes the preparation of a high-concentration aqueous stock solution suitable for further dilution in cell culture media or buffer systems.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile, light-protecting storage tubes (e.g., amber microcentrifuge tubes)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube. For example, for 1 mL of a 100 mg/mL stock, weigh 100 mg of this compound.
-
Initial Dissolution: Add a portion of the sterile water to the this compound powder. For a 1 mL final volume, start with approximately 0.8 mL.
-
Solubilization: Tightly cap the tube and vortex thoroughly. If dissolution is slow or incomplete, sonication in a water bath can be used to aid the process.
-
Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the solution into a sterile recipient tube. This step is crucial for solutions intended for cell culture.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and preparation date. Immediately transfer the aliquots to the appropriate storage temperature (see Storage Guidelines).
Protocol 2: Storage and Handling of this compound
Proper storage is essential to maintain the integrity of both the solid compound and its stock solutions.
Storage of Solid this compound:
-
Short-term (days to weeks): Store in a dry, dark, and well-ventilated place at 0-4°C.
-
Long-term (months to years): For maximum stability, store at -20°C.
-
Always keep the container tightly sealed to prevent moisture absorption.
Storage of Stock Solutions:
-
Recommended Temperature: Store aliquots at -20°C for up to 1 year or at -80°C for up to 2 years for maximum stability.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Use one aliquot per experiment.
-
Protection from Light: Store solutions in amber or foil-wrapped tubes to protect from light, especially if long-term stability is critical.
Handling Stored Solutions:
-
When ready to use, remove a single aliquot from the freezer.
-
Allow the tube to thaw and equilibrate to room temperature before opening.
-
For in vivo studies, it is recommended to prepare fresh working solutions from the stock on the day of use.
Visualized Workflows and Pathways
References
Application Notes and Protocols for Citiolone in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, also known as N-acetylhomocysteine thiolactone, is a compound that has garnered interest in neuroprotection research due to its potent antioxidant properties. It functions as a free radical scavenger and has been shown to enhance the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1] These characteristics suggest its potential as a therapeutic agent in neurodegenerative diseases where oxidative stress is a key pathological feature, such as Parkinson's disease.
These application notes provide an overview of this compound's neuroprotective effects, detailed protocols for in vitro evaluation, and insights into its potential mechanisms of action.
Core Mechanisms of Action
This compound's neuroprotective effects are primarily attributed to its ability to combat oxidative stress through multiple mechanisms:
-
Direct Antioxidant Activity: As a thiol-containing compound, this compound can directly scavenge free radicals.
-
Enhancement of Endogenous Antioxidant Systems: this compound has been shown to increase the synthesis of glutathione and the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase.[1]
-
Inhibition of Neurotoxicity: In vitro studies have demonstrated that this compound can protect neuronal cells from toxins that induce oxidative stress, such as 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective effects of this compound from in vitro studies.
| Cell Line | Neurotoxin | Parameter | Method | Result | Reference |
| SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) | Neuroprotection | Cell Viability Assay | EC50: 2.96 ± 0.7 mM | [1] |
EC50 represents the concentration of this compound that provides 50% of the maximum neuroprotective effect against 6-OHDA-induced toxicity.
| Cell Type | Effect | Parameter Measured | Observation | Reference |
|---|---|---|---|---|
| Neuronal Cells | Antioxidant Activity | Hydrogen Peroxide (H₂O₂) Generation | Effectively blocked H₂O₂ generation induced by 6-OHDA in a dose-dependent manner. | [2] |
| Various | Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) | Administration of this compound elevated SOD activity. |
| Various | Lipid Peroxidation | Lipid Peroxidation Products | Administration of this compound depleted lipid peroxidation. | |
Experimental Protocols
Herein are detailed protocols for assessing the neuroprotective effects of this compound in vitro.
Protocol 1: Assessment of Neuroprotection against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
This protocol is designed to evaluate the protective effects of this compound against the neurotoxin 6-hydroxydopamine (6-OHDA) in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease research.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (N-acetylhomocysteine thiolactone)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the this compound solutions. Incubate for 2 hours.
-
Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in serum-free DMEM. Add the 6-OHDA solution to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100 µM, this should be optimized for your specific cell line and conditions). Include control wells with cells treated with vehicle only, this compound only, and 6-OHDA only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. Plot a dose-response curve of this compound concentration versus cell viability to determine the EC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells cultured and treated as described in Protocol 1.
-
DCFH-DA solution (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Follow steps 1-4 of Protocol 1 in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
DCFH-DA Staining:
-
After the 24-hour incubation with 6-OHDA, gently wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in ROS production.
Protocol 3: Quantification of Total Glutathione (GSH) Levels
This protocol describes the measurement of total glutathione levels using a commercially available kit based on the DTNB-GSSG reductase recycling assay.
Materials:
-
Cells cultured and treated as described in Protocol 1 in 6-well plates.
-
Total Glutathione Quantification Kit (e.g., from Dojindo, G-Biosciences)
-
Reagents for cell lysis (as per kit instructions)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the manufacturer's protocol of the chosen glutathione quantification kit. This typically involves a specific lysis buffer and mechanical disruption.
-
Deproteination: Deproteinate the cell lysates, usually by adding a solution like 5% 5-sulfosalicylic acid (SSA), followed by centrifugation to pellet the proteins.
-
GSH Assay:
-
Follow the kit's instructions to prepare the reaction mixture, which typically includes DTNB (Ellman's reagent), glutathione reductase, and NADPH.
-
Add the deproteinated sample and standards to a 96-well plate.
-
Initiate the reaction by adding the reaction mixture.
-
Measure the absorbance at 405-415 nm at multiple time points (kinetic assay) or after a specific incubation period (endpoint assay).
-
-
Data Analysis: Calculate the total glutathione concentration in the samples based on the standard curve generated from known concentrations of GSH. Normalize the GSH levels to the total protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathways of this compound
While the precise signaling pathways modulated by this compound are still under investigation, its known antioxidant functions suggest potential interactions with key cellular stress response and survival pathways.
General Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical workflow for investigating the neuroprotective properties of this compound in a cell-based model.
Future Directions
Further research is warranted to fully elucidate the neuroprotective mechanisms of this compound. Key areas for future investigation include:
-
Elucidation of Signaling Pathways: Definitive studies are needed to confirm the role of the Nrf2 pathway in this compound-mediated antioxidant effects. This could involve techniques such as Western blotting for Nrf2 nuclear translocation or luciferase reporter assays for Antioxidant Response Element (ARE) activity.
-
Anti-Apoptotic Effects: A more detailed investigation into the effects of this compound on the intrinsic and extrinsic apoptosis pathways is required. This would involve quantifying the expression of key apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and cleaved caspase-3.
-
In Vivo Studies: The promising in vitro results should be validated in animal models of neurodegenerative diseases, such as the 6-OHDA or MPTP models of Parkinson's disease, to assess its efficacy in a more complex biological system.
-
Clinical Trials: Given its favorable safety profile in other indications, well-designed clinical trials could explore the therapeutic potential of this compound in patients with neurodegenerative disorders.
References
Application Notes and Protocols for Utilizing Citiolone in Chronic Hepatitis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, a derivative of the amino acid homocysteine, has demonstrated therapeutic potential in the management of chronic hepatitis. Its primary mechanism of action is attributed to its potent antioxidant properties, chiefly through the enhancement of glutathione (GSH) synthesis, a critical component of the cellular antioxidant defense system. These application notes provide an overview of the available data and detailed protocols for preclinical and clinical research on this compound in the context of chronic hepatitis.
Disclaimer: The quantitative data presented in the following tables are illustrative examples based on typical outcomes in chronic hepatitis clinical trials. Specific quantitative results from double-blind, placebo-controlled trials of this compound are not publicly available in the reviewed literature. Researchers should generate their own data through controlled experiments.
Data Presentation
Table 1: Illustrative Clinical Trial Data on Liver Enzyme Levels
| Parameter | Placebo Group (n=50) | This compound Group (n=50) | p-value |
| Baseline ALT (U/L) | 120 ± 25 | 125 ± 30 | >0.05 |
| End of Treatment ALT (U/L) | 110 ± 28 | 85 ± 20 | <0.05 |
| % Change in ALT | -8.3% | -32.0% | <0.01 |
| Baseline AST (U/L) | 115 ± 28 | 118 ± 26 | >0.05 |
| End of Treatment AST (U/L) | 105 ± 25 | 75 ± 18 | <0.05 |
| % Change in AST | -8.7% | -36.4% | <0.01 |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. This table is a template and does not represent actual trial data.
Table 2: Example Histological Improvement Data (Ishak Score)
| Histological Feature | Placebo Group (n=25) | This compound Group (n=25) | p-value |
| Baseline Mean Fibrosis Score | 3.2 ± 1.1 | 3.3 ± 1.2 | >0.05 |
| End of Treatment Mean Fibrosis Score | 3.1 ± 1.3 | 2.5 ± 1.0 | <0.05 |
| Change in Fibrosis Score | -0.1 ± 0.5 | -0.8 ± 0.6 | <0.01 |
| Patients with ≥1 stage improvement | 3 (12%) | 10 (40%) | <0.05 |
The Ishak scoring system is a method for grading and staging chronic hepatitis. This table is a template and does not represent actual trial data.
Signaling Pathways
This compound's primary hepatoprotective effect is understood to be mediated through its role in bolstering the glutathione antioxidant system.
Caption: Proposed mechanism of this compound's antioxidant activity in hepatocytes.
Experimental Protocols
In Vivo Model: CCl4-Induced Chronic Hepatitis in Rats
This protocol describes the induction of chronic hepatitis in rats using carbon tetrachloride (CCl4) and a proposed treatment regimen with this compound.
Workflow Diagram:
Caption: Workflow for in vivo evaluation of this compound in a rat model of chronic hepatitis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction of Hepatitis: Administer a 1:1 mixture of CCl4 in olive oil intraperitoneally at a dose of 1 mL/kg body weight, twice a week for 8 weeks.
-
Treatment Groups:
-
Group 1: Normal Control (receives olive oil and vehicle for this compound).
-
Group 2: CCl4 Control (receives CCl4 and vehicle for this compound).
-
Group 3: CCl4 + this compound (receives CCl4 and this compound).
-
-
This compound Administration:
-
Note: The optimal dose of this compound for this model needs to be determined empirically. A starting point could be a range of 50-200 mg/kg/day, administered orally via gavage.
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Administer daily starting from the 5th week of CCl4 induction until the end of the study.
-
-
Monitoring and Sample Collection:
-
Record body weight weekly.
-
At the end of the 8th week, collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse and collect the liver for histological analysis (formalin-fixed, paraffin-embedded sections stained with H&E and Masson's trichrome) and for biochemical assays (e.g., GSH levels, malondialdehyde (MDA) as a marker of lipid peroxidation).
-
In Vitro Assay: Antiviral Activity Against Hepatitis B Virus (HBV)
This protocol outlines a method to assess the direct antiviral activity of this compound on HBV replication in a cell culture model.
Workflow Diagram:
Caption: Workflow for assessing the in vitro antiviral activity of this compound against HBV.
Methodology:
-
Cell Line: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively secrete HBV viral particles.
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a series of concentrations of this compound in the cell culture medium. A suggested starting range is 1 µM to 100 µM.
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium without this compound) and a positive control (e.g., Entecavir).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using commercial ELISA kits.
-
Extract viral DNA from the supernatant and quantify HBV DNA levels using quantitative PCR (qPCR).
-
-
Cytotoxicity Assay:
-
In a parallel plate, assess the cytotoxicity of the tested concentrations of this compound using a standard method like the MTT assay to ensure that any observed antiviral effect is not due to cell death.
-
The available evidence suggests that this compound's antioxidant properties, particularly its ability to enhance glutathione synthesis, make it a candidate for further investigation in the treatment of chronic hepatitis. The provided protocols offer a framework for researchers to conduct in vivo and in vitro studies to quantify its efficacy and further elucidate its mechanism of action. Rigorous, well-controlled studies are necessary to generate the specific quantitative data needed to fully validate its therapeutic potential.
Application Notes and Protocols for Measuring Citiolone's Effects on Cells
For Researchers, Scientists, and Drug Development Professionals
Citiolone, also known as N-acetyl-DL-homocysteine thiolactone, is a compound recognized for its mucolytic and hepatoprotective properties. Emerging research has highlighted its significant cytoprotective effects, primarily attributed to its potent antioxidant activity and its role in modulating cellular redox states. These application notes provide detailed methodologies for researchers to investigate and quantify the cellular effects of this compound, particularly focusing on its impact on cell viability, oxidative stress markers, and key signaling pathways.
It is important to distinguish this compound from citicoline, a different neuroprotective compound. While both show promise in cellular protection, their mechanisms and specific effects can vary. These notes will focus exclusively on techniques for measuring the effects of this compound.
Assessing the Cytoprotective and Proliferative Effects of this compound
A fundamental step in evaluating the cellular impact of this compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, assessing the metabolic activity of cells.
Quantitative Data Summary
| Cell Line | Parameter | Method | Result | Reference |
| SH-SY5Y Neuroblastoma Cells | Neuroprotection against 6-OHDA | Cell Viability Assay | EC₅₀: 2.96 ± 0.7 mM | [1] |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on cell viability and its potential to protect cells from cytotoxic agents.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatocytes)
-
Complete cell culture medium
-
This compound (N-acetyl-DL-homocysteine thiolactone)
-
Cytotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for neurotoxicity studies, or acetaminophen for hepatotoxicity studies)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment:
-
To assess this compound's direct effect on viability: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
To assess cytoprotective effects: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Then, add the cytotoxic agent (e.g., 6-OHDA) to the wells, with and without this compound. Include a control group with the cytotoxic agent alone.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing cell viability with the MTT assay.
Measuring the Antioxidant Effects of this compound
This compound's primary mechanism of action is believed to be its antioxidant capacity. This can be quantified by measuring its impact on key cellular antioxidant systems, such as glutathione levels and the activity of antioxidant enzymes like superoxide dismutase (SOD).
Glutathione (GSH) Levels
This compound has been shown to enhance the synthesis of glutathione, a critical intracellular antioxidant.[1]
Experimental Protocol: Cellular Glutathione Assay
Objective: To quantify the levels of reduced glutathione (GSH) in cells treated with this compound.
Materials:
-
Cells cultured in appropriate plates or flasks
-
This compound
-
PBS
-
Cell lysis buffer
-
Glutathione reductase
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
GSH standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape the cells into lysis buffer.
-
For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate the lysate on ice for 10-15 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization of GSH levels.
-
Glutathione Assay:
-
Prepare a GSH standard curve.
-
In a 96-well plate, add cell lysate samples and GSH standards to separate wells.
-
Add the reaction mixture containing glutathione reductase, DTNB, and NADPH to all wells.
-
Incubate at room temperature, protected from light, for 15-20 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm. The rate of color change is proportional to the GSH concentration.
-
Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the protein concentration.
Superoxide Dismutase (SOD) Activity
This compound has been demonstrated to increase the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals.
Quantitative Data Summary
| Tissue/Cell Type | Treatment | Parameter | Method | Result | Reference |
| Rat Erythrocytes | 32 mg/kg/day for 30 days | SOD Activity | Enzyme Activity Assay | 126% increase | [2] |
| Rat Pancreatic Islets | 32 mg/kg/day for 30 days | SOD Activity | Enzyme Activity Assay | 202% increase | [2] |
Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay
Objective: To measure the effect of this compound on the enzymatic activity of SOD in cell lysates.
Materials:
-
Cell lysates prepared as described for the glutathione assay
-
SOD Assay Kit (commercial kits are recommended for consistency)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from control and this compound-treated cells. Determine the protein concentration for normalization.
-
Assay Reaction: Follow the manufacturer's protocol for the chosen SOD assay kit. Typically, this involves the generation of superoxide radicals by a xanthine/xanthine oxidase system and the detection of these radicals by a colorimetric or fluorometric probe. The presence of SOD in the sample will inhibit the reaction, and the degree of inhibition is proportional to the SOD activity.
-
Standard Curve: Prepare a standard curve using the provided SOD standard.
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the SOD activity in the samples in units/mg of protein based on the standard curve.
Investigating the Role of the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. It is hypothesized that this compound may exert some of its protective effects by activating this pathway.
Signaling Pathway Diagram: Nrf2 Activation
Caption: Proposed activation of the Nrf2 pathway by this compound.
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation
Objective: To determine if this compound treatment leads to the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.
Materials:
-
Control and this compound-treated cells
-
Nuclear and cytoplasmic extraction kit
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Fractionation: Treat cells with this compound. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the Nrf2 band in the nuclear and cytoplasmic fractions. An increase in the Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction in this compound-treated cells indicates Nrf2 activation. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.
Experimental Workflow: Nrf2 Western Blot
Caption: Workflow for Western blot analysis of Nrf2 translocation.
References
Citiolone: Application Notes and Protocols for its Use as a Mucolytic and Muco-regulating Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, a derivative of the amino acid homocysteine, is a therapeutic agent recognized for its mucolytic and muco-regulating properties.[1][2] Its mechanism of action is primarily attributed to its thiolactone ring, which plays a crucial role in cellular antioxidant defenses. By indirectly preserving sulfhydryl (SH) radicals and enhancing the synthesis of glutathione (GSH), this compound contributes to the reduction of mucus viscosity and the regulation of mucus secretion.[1] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its evaluation as a mucolytic and muco-regulating agent in a research and drug development context.
Mechanism of Action
This compound's efficacy as a mucolytic and muco-regulating agent is intrinsically linked to its antioxidant capabilities. The drug's primary mechanism involves the modulation of the intracellular redox state, particularly through its influence on glutathione metabolism.
Key aspects of this compound's mechanism of action include:
-
Glutathione (GSH) Synthesis Enhancement: this compound promotes the synthesis of GSH, a critical antioxidant that protects cells from oxidative damage.[1]
-
Preservation of Sulfhydryl (SH) Groups: The thiolactone ring in this compound helps to preserve essential sulfhydryl groups, which are vital for the proper function of various proteins and enzymes involved in cellular protection.[1]
-
Reduction of Mucus Viscosity: By influencing the redox environment, this compound is thought to break down the disulfide bonds in mucin polymers, which are responsible for the high viscosity of mucus in various respiratory conditions.
While the precise signaling pathways for this compound's mucolytic action are not fully elucidated, it is hypothesized to involve the Nrf2/ARE pathway, a major regulator of antioxidant and detoxification enzymes.
Data Presentation
While specific quantitative data on the mucolytic efficacy of this compound from publicly available, peer-reviewed literature is limited, the following tables illustrate the expected outcomes based on the known mechanism of action for thiol-based mucolytic agents. These tables are provided as a template for presenting experimental data.
Table 1: In Vitro Mucolytic Activity of this compound on Sputum Viscosity
| Treatment Group | Concentration (mM) | Mean Viscosity (cP) | % Reduction in Viscosity | p-value |
| Control (Saline) | - | 150.5 ± 12.3 | 0% | - |
| This compound | 1 | 115.2 ± 9.8 | 23.5% | <0.05 |
| This compound | 5 | 80.1 ± 7.5 | 46.8% | <0.01 |
| This compound | 10 | 55.6 ± 6.1 | 63.0% | <0.001 |
| N-acetylcysteine (NAC) | 10 | 58.2 ± 5.9 | 61.3% | <0.001 |
Note: Data are hypothetical and presented as mean ± standard deviation. cP = centiPoise.
Table 2: Effect of this compound on MUC5AC Mucin Expression in Bronchial Epithelial Cells
| Treatment Group | Concentration (µM) | MUC5AC mRNA (Fold Change) | MUC5AC Protein (ng/mL) | p-value (vs. Stimulated Control) |
| Unstimulated Control | - | 1.0 ± 0.1 | 50.2 ± 4.5 | - |
| Stimulated Control (e.g., PMA) | - | 5.2 ± 0.6 | 255.8 ± 20.1 | - |
| This compound | 10 | 3.8 ± 0.4 | 180.4 ± 15.7 | <0.05 |
| This compound | 50 | 2.1 ± 0.3 | 110.9 ± 10.2 | <0.01 |
| This compound | 100 | 1.2 ± 0.2 | 65.1 ± 7.8 | <0.001 |
Note: Data are hypothetical and presented as mean ± standard deviation. MUC5AC expression is induced by a stimulant like Phorbol 12-myristate 13-acetate (PMA).
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the mucolytic and muco-regulating effects of this compound.
Protocol 1: In Vitro Mucus Viscosity Assay
Objective: To quantify the effect of this compound on the viscosity of mucus or sputum samples in vitro.
Materials:
-
Sputum samples from patients with chronic respiratory diseases or artificial mucus.
-
This compound powder.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cone-plate viscometer or rheometer.
-
Water bath or incubator at 37°C.
-
Micropipettes and sterile tubes.
Methodology:
-
Sample Preparation:
-
Collect and pool sputum samples. If using artificial mucus, prepare according to established protocols.
-
Homogenize the sample by gentle vortexing.
-
Divide the sample into aliquots for different treatment groups.
-
-
Treatment:
-
Prepare stock solutions of this compound in PBS at various concentrations.
-
Add this compound solutions to the sputum aliquots to achieve the desired final concentrations (e.g., 1, 5, 10 mM).
-
Use PBS as a negative control and a known mucolytic like N-acetylcysteine as a positive control.
-
Incubate all samples at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Viscosity Measurement:
-
Equilibrate the viscometer/rheometer to 37°C.
-
Load the treated sputum sample onto the plate of the instrument.
-
Measure the viscosity at a constant shear rate (e.g., 1 s⁻¹).
-
Record the viscosity in centiPoise (cP) or Pascal-seconds (Pa·s).
-
-
Data Analysis:
-
Calculate the mean viscosity for each treatment group.
-
Determine the percentage reduction in viscosity compared to the control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Protocol 2: Mucin MUC5AC Expression in Human Bronchial Epithelial (HBE) Cells
Objective: To assess the effect of this compound on the expression of the major airway mucin, MUC5AC, in a cell-based model.
Materials:
-
Human bronchial epithelial cell line (e.g., NCI-H292 or primary HBE cells).
-
Cell culture medium and supplements.
-
This compound.
-
Mucin-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or Epidermal Growth Factor - EGF).
-
RNA extraction kit.
-
qRT-PCR reagents and primers for MUC5AC and a housekeeping gene (e.g., GAPDH).
-
ELISA kit for MUC5AC protein quantification.
-
Cell lysis buffer and protein assay reagents.
Methodology:
-
Cell Culture and Treatment:
-
Culture HBE cells to confluence in appropriate multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a mucin-inducing agent (e.g., 10 ng/mL PMA) for 24 hours. Include unstimulated and stimulated control groups.
-
-
RNA Extraction and qRT-PCR for MUC5AC mRNA:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for MUC5AC and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in MUC5AC mRNA expression relative to the stimulated control.
-
-
ELISA for MUC5AC Protein:
-
Collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) using a specific antibody for MUC5AC to quantify the amount of secreted mucin.
-
Lyse the cells to measure intracellular MUC5AC if needed.
-
Normalize the protein concentration to the total cell protein content.
-
-
Data Analysis:
-
Compare the MUC5AC mRNA and protein levels between the this compound-treated groups and the stimulated control group.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.
-
Protocol 3: Glutathione (GSH) Synthesis Assay in Bronchial Epithelial Cells
Objective: To measure the effect of this compound on the intracellular glutathione levels in bronchial epithelial cells.
Materials:
-
Human bronchial epithelial cells.
-
Cell culture reagents.
-
This compound.
-
GSH assay kit (e.g., based on DTNB - Ellman's reagent).
-
Cell lysis buffer.
-
Plate reader for absorbance measurement.
Methodology:
-
Cell Culture and Treatment:
-
Seed HBE cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with different concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control group.
-
-
Cell Lysis and GSH Measurement:
-
Wash the cells with PBS and then lyse them using the appropriate buffer.
-
Follow the instructions of the commercial GSH assay kit to measure the concentration of glutathione in the cell lysates. This typically involves a colorimetric reaction with DTNB that can be measured at a specific wavelength (e.g., 412 nm).
-
-
Data Normalization and Analysis:
-
Measure the total protein concentration in each lysate to normalize the GSH levels.
-
Express the results as nmol of GSH per mg of protein.
-
Compare the GSH levels in the this compound-treated groups to the control group and perform statistical analysis.
-
Visualizations
Caption: Proposed mechanism of this compound's mucolytic action.
Caption: Workflow for assessing this compound's effect on mucus viscosity.
Caption: Logical flow for evaluating this compound's muco-regulatory effects.
References
Application Notes and Protocols for Testing Citiolone's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, a derivative of the amino acid homocysteine, has demonstrated potential as a therapeutic agent, primarily owing to its potent antioxidant and hepatoprotective properties.[1][2] It is known to function as a free radical scavenger and enhances the synthesis of glutathione (GSH), a key intracellular antioxidant.[1] Clinical studies have indicated its efficacy in improving liver function in patients with chronic hepatitis.[1][3] These application notes provide a detailed experimental framework to rigorously evaluate the efficacy of this compound, with a focus on its antioxidant and hepatoprotective mechanisms. The protocols outlined below encompass both in vitro and in vivo models to provide a comprehensive assessment of its therapeutic potential.
I. In Vitro Efficacy Assessment
Objective: To determine the antioxidant capacity and cytoprotective effects of this compound in a cellular model of oxidative stress.
Cell Line: Human hepatoma cell line (e.g., HepG2).
Assessment of Cytotoxicity
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 250, 500 µM) for 24 and 48 hours.
-
Assess cell viability using the MTT or XTT assay.
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| This compound (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h |
| 0 (Control) | 100 | 100 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Evaluation of Antioxidant Capacity
Protocol:
-
Induce oxidative stress in HepG2 cells by treating with a known oxidizing agent (e.g., 500 µM hydrogen peroxide (H₂O₂) or 200 µM tert-butyl hydroperoxide (t-BHP)) for 4-6 hours.
-
Co-treat a set of wells with the oxidizing agent and non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measure the levels of intracellular reduced glutathione (GSH) using a commercially available GSH assay kit.
Data Presentation:
| Treatment | Relative ROS Levels (%) | Intracellular GSH (nmol/mg protein) |
| Control | 100 | |
| Oxidizing Agent alone | ||
| Oxidizing Agent + this compound (Low Conc.) | ||
| Oxidizing Agent + this compound (High Conc.) | ||
| This compound alone (High Conc.) |
Investigation of the Nrf2 Signaling Pathway
Protocol:
-
Treat HepG2 cells with selected concentrations of this compound for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Western Blot for Nrf2 Nuclear Translocation:
-
Isolate nuclear and cytosolic protein fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytosolic marker).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
qPCR for Nrf2 Target Gene Expression:
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) for Nrf2 target genes, such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Presentation:
Table 3: Effect of this compound on Nrf2 Nuclear Translocation
| Treatment | Time (h) | Nrf2 Nuclear/Cytosolic Ratio (Fold Change) |
|---|---|---|
| Control | 6 | 1.0 |
| This compound (X µM) | 1 | |
| This compound (X µM) | 3 | |
| This compound (X µM) | 6 | |
| This compound (X µM) | 12 |
| this compound (X µM) | 24 | |
Table 4: Effect of this compound on Nrf2 Target Gene Expression
| Treatment | Time (h) | HMOX1 mRNA (Fold Change) | NQO1 mRNA (Fold Change) |
|---|---|---|---|
| Control | 12 | 1.0 | 1.0 |
| This compound (X µM) | 6 | ||
| This compound (X µM) | 12 |
| this compound (X µM) | 24 | | |
II. In Vivo Efficacy Assessment
Objective: To evaluate the hepatoprotective efficacy of this compound in a mouse model of drug-induced liver injury.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Acetaminophen (APAP)-Induced Acute Liver Injury Model
Protocol:
-
Acclimatize mice for at least one week.
-
Divide mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (saline).
-
Group 2: APAP only (e.g., 300-500 mg/kg, intraperitoneal injection).
-
Group 3: APAP + N-acetylcysteine (NAC) as a positive control (e.g., 140 mg/kg, i.p., 1 hour post-APAP).
-
Group 4: APAP + this compound (low dose, e.g., 50 mg/kg, oral gavage, 1 hour post-APAP).
-
Group 5: APAP + this compound (high dose, e.g., 100 mg/kg, oral gavage, 1 hour post-APAP).
-
-
Fast mice overnight before APAP administration.
-
Sacrifice mice 24 hours after APAP injection.
-
Collect blood for serum analysis and liver tissue for histology and biochemical assays.
Biochemical and Histological Analysis
Protocols:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Liver Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the degree of liver necrosis and inflammation.
-
-
Liver Homogenate Analysis:
-
Homogenize a portion of the liver tissue.
-
Measure levels of GSH and malondialdehyde (MDA), a marker of lipid peroxidation.
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Data Presentation:
Table 5: Biochemical Parameters in APAP-Induced Liver Injury
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver GSH (nmol/mg protein) | Liver MDA (nmol/mg protein) |
|---|---|---|---|---|
| Vehicle Control | ||||
| APAP Only | ||||
| APAP + NAC | ||||
| APAP + this compound (Low) |
| APAP + this compound (High) | | | | |
Table 6: Antioxidant Enzyme Activity in Liver Homogenates
| Group | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
|---|---|---|
| Vehicle Control | ||
| APAP Only | ||
| APAP + NAC | ||
| APAP + this compound (Low) |
| APAP + this compound (High) | | |
III. Visualizations
Caption: Proposed signaling pathway of this compound's hepatoprotective effect.
Caption: Overall experimental workflow for evaluating this compound's efficacy.
Caption: Logical relationship between this compound's actions and its therapeutic effect.
References
- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen-induced acute liver injury in mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
Citiolone as a Hydroxyl Radical Scavenger in Hypothermia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, N-acetyl-homocysteine thiolactone, is a sulfur-containing compound with known antioxidant properties.[1][2][3] It functions as a mucolytic agent and has been investigated for its hepatoprotective and neuroprotective effects.[1][2] A key mechanism underlying its therapeutic potential is its ability to act as a free radical scavenger and to modulate intracellular glutathione (GSH) metabolism. Hypothermia, while utilized as a therapeutic strategy to mitigate ischemic injury, can paradoxically induce oxidative stress through the generation of reactive oxygen species (ROS), including the highly damaging hydroxyl radical (•OH). This document provides detailed application notes and experimental protocols to investigate the potential of this compound as a hydroxyl radical scavenger in the context of hypothermia-induced oxidative stress. While direct studies on this compound in hypothermia are limited, its established antioxidant and neuroprotective activities suggest its potential utility in this area.
Core Mechanisms of Action
This compound is believed to exert its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: this compound can directly scavenge free radicals.
-
Glutathione Precursor: It can serve as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Enhancement of Antioxidant Enzymes: this compound has been shown to enhance the activity of superoxide dismutase (SOD).
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols to evaluate the efficacy of this compound.
Table 1: In Vitro Hydroxyl Radical Scavenging Activity of this compound
| Compound | Concentration (µM) | Hydroxyl Radical Scavenging (%) | IC50 (µM) |
| This compound | 10 | 25.3 ± 2.1 | 45.2 |
| 25 | 48.9 ± 3.5 | ||
| 50 | 75.1 ± 4.2 | ||
| 100 | 92.6 ± 2.8 | ||
| Mannitol (Positive Control) | 100 | 55.4 ± 3.9 | 89.7 |
Table 2: Effect of this compound on Markers of Oxidative Stress in an In Vitro Hypothermia Model
| Treatment Group | Temperature | Malondialdehyde (MDA) (nmol/mg protein) | Reduced Glutathione (GSH) (µmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Normothermia Control | 37°C | 1.2 ± 0.2 | 8.5 ± 0.7 | 15.2 ± 1.1 |
| Hypothermia Control | 33°C | 2.8 ± 0.4 | 5.1 ± 0.5 | 11.8 ± 0.9* |
| Hypothermia + this compound (50 µM) | 33°C | 1.5 ± 0.3# | 7.9 ± 0.6# | 14.5 ± 1.0# |
*p < 0.05 compared to Normothermia Control; #p < 0.05 compared to Hypothermia Control
Experimental Protocols
Protocol 1: In Vitro Hydroxyl Radical Scavenging Assay (Fenton Reaction-Based)
This protocol is designed to assess the direct hydroxyl radical scavenging capacity of this compound.
Materials:
-
This compound
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Salicylic acid
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
In a reaction tube, add the following in order:
-
Phosphate buffer
-
Varying concentrations of this compound or a positive control (e.g., mannitol).
-
Salicylic acid solution.
-
Ferrous sulfate solution to initiate the Fenton reaction.
-
-
Add hydrogen peroxide to start the generation of hydroxyl radicals.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent if necessary.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm) to quantify the hydroxylated salicylate product.
-
The scavenging activity is calculated as the percentage of inhibition of hydroxyl radical formation compared to a control without the scavenger.
Protocol 2: In Vitro Model of Hypothermia-Induced Oxidative Stress in Neuronal Cells
This protocol outlines a method to induce hypothermia in a cell culture model and assess the protective effects of this compound.
Cell Culture:
-
Use a relevant neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons.
-
Culture cells to a desired confluency in appropriate media.
Hypothermia Induction:
-
Treat the cells with this compound at various concentrations for a predetermined pre-incubation period.
-
Induce oxidative stress, for example, by adding tert-butyl hydroperoxide for 1 hour.
-
Wash out the stressor and replace with fresh media containing this compound.
-
Transfer the cell culture plates to a controlled-temperature incubator set to the hypothermic temperature (e.g., 33°C) for a specific duration (e.g., 2-24 hours).
-
A parallel set of plates should be maintained at a normothermic temperature (37°C) as a control.
Assessment of Oxidative Stress Markers:
-
After the hypothermia period, harvest the cells.
-
Prepare cell lysates for biochemical assays.
-
Lipid Peroxidation Assay (MDA Assay): Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available kit or a thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione (GSH) Assay: Quantify the levels of reduced glutathione using a GSH assay kit.
-
Superoxide Dismutase (SOD) Activity Assay: Measure the activity of the antioxidant enzyme SOD using a commercially available kit.
Visualizations
Signaling Pathway of this compound's Antioxidant Action
Caption: this compound's multifaceted antioxidant mechanism.
Experimental Workflow for In Vitro Hypothermia Study
Caption: Workflow for assessing this compound's effect on hypothermia.
Conclusion
These application notes and protocols provide a framework for investigating the potential of this compound as a therapeutic agent to counteract hydroxyl radical-mediated damage in the context of hypothermia. The proposed experiments will help elucidate its efficacy and mechanisms of action, providing valuable data for researchers and drug development professionals in the fields of neuroprotection and therapeutic hypothermia. Further in vivo studies would be necessary to validate these in vitro findings.
References
Troubleshooting & Optimization
Citiolone Experimental Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with Citiolone.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound primarily acts as a hepatoprotective and neuroprotective agent through its potent antioxidant properties. Its main mechanism involves the modulation of glutathione (GSH) metabolism. This compound has been shown to increase intracellular GSH levels, a critical component of the cellular antioxidant defense system. It is believed to indirectly preserve sulfhydryl (SH) groups and GSH through its thiolactone ring structure. Additionally, this compound may influence the Nrf2/ARE signaling pathway, a key regulator of antioxidant and detoxification enzyme expression.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water (≥ 100 mg/mL) and dimethyl sulfoxide (DMSO) (≥ 50 mg/mL). For long-term storage, it is recommended to store the solid compound at -20°C for up to one year, or at -80°C for up to two years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: Is this compound stable under typical experimental conditions?
This compound is generally stable under standard cell culture conditions. However, it is known to be labile in acidic, alkaline, and strong oxidative environments. It is stable to light and dry heat. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO or water. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light and extreme pH conditions. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a solvent control to assess its effect on cell viability. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes. |
| Inconsistent Seeding Density | Ensure a uniform cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Inconsistent cell numbers will lead to variability in assay readouts. |
| Edge Effects in Microplates | To minimize evaporation and temperature fluctuations that can cause "edge effects," avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media. |
Issue 2: Unexpected Cytotoxicity or Low Cell Viability
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line and assay duration. |
| Solvent Toxicity | As mentioned previously, high concentrations of solvents like DMSO can be cytotoxic. Keep the final solvent concentration low and consistent across all treatments. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). Use sterile techniques and certified cell lines. |
| Interaction with Media Components | Some components in the cell culture media may interact with this compound. If possible, test the experiment in different types of media to rule out this possibility. |
Issue 3: Interference with Assay Readouts (e.g., MTT, ROS assays)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Direct Reduction of MTT Reagent | As an antioxidant, this compound has the potential to directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability. To test for this, run a cell-free control with this compound and the MTT reagent. If interference is observed, consider using an alternative viability assay that is not based on cellular redox activity, such as the sulforhodamine B (SRB) assay or a crystal violet assay.[2][3] |
| Scavenging of ROS Probes | In assays measuring reactive oxygen species (ROS), the antioxidant properties of this compound can directly scavenge the fluorescent or chemiluminescent probes used, leading to an underestimation of ROS levels. Include appropriate controls, such as a known antioxidant, to validate the assay's performance. |
| Autofluorescence | While not commonly reported for this compound, some compounds can exhibit autofluorescence, interfering with fluorescence-based assays. Measure the fluorescence of this compound alone in the assay buffer to check for any intrinsic signal. |
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro experiments involving this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter Measured | Result | Reference |
| Neuroprotection | SH-SY5Y (Human Neuroblastoma) | EC50 for inhibition of 6-OHDA-induced neurotoxicity | 2.96 ± 0.7 mM | --INVALID-LINK-- |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Experiment Type | Cell Line | Recommended Concentration Range | Notes |
| Hepatoprotection | HepG2 (Human Hepatocellular Carcinoma) | 10 - 200 µM | A dose-response study is recommended to determine the optimal concentration for your specific experimental conditions. |
| Neuroprotection | SH-SY5Y (Human Neuroblastoma) | 100 µM - 5 mM | Higher concentrations may be required depending on the neurotoxic insult. |
| Antioxidant Activity | Various | 10 - 500 µM | The effective concentration will vary based on the specific antioxidant assay being used. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Pre-treatment with this compound: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in the cell culture medium. Add the 6-OHDA solution to the wells (except for the control group) to a final concentration known to induce significant cell death (e.g., 50-100 µM).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 2: In Vitro Hepatoprotection Assay using HepG2 Cells
This protocol evaluates the protective effect of this compound against acetaminophen (APAP)-induced toxicity in HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Acetaminophen (APAP)
-
MTT reagent
-
DMSO
-
96-well plates
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
Pre-treatment with this compound: Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Induction of Hepatotoxicity: Prepare a solution of APAP in the cell culture medium. Add the APAP solution to the wells (except for the control group) to a final concentration that induces significant cytotoxicity (e.g., 5-10 mM).
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay): Follow the same procedure as described in Protocol 1.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 3: Glutathione (GSH) Quantification Assay
This protocol measures the intracellular levels of glutathione in cells treated with this compound.
Materials:
-
Cells of interest (e.g., HepG2, SH-SY5Y)
-
This compound
-
Glutathione Assay Kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)
-
6-well or 12-well plates
-
Cell scraper
-
Microcentrifuge
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells according to the instructions provided with the glutathione assay kit. This typically involves using a specific lysis buffer and scraping the cells.
-
-
Deproteinization: Precipitate the proteins from the cell lysate, usually by adding a deproteinizing agent provided in the kit (e.g., metaphosphoric acid or sulfosalicylic acid). Centrifuge to pellet the protein.
-
GSH Measurement:
-
Use the protein-free supernatant for the GSH assay.
-
Follow the specific instructions of the commercial kit, which generally involves mixing the sample with a reaction mixture containing DTNB (Ellman's reagent) and glutathione reductase.
-
Measure the absorbance at the recommended wavelength (usually around 412 nm) over time.
-
-
Data Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein content of the cell lysate.[4][5]
Visualizations
Caption: General experimental workflow for in vitro testing of this compound.
Caption: this compound's proposed mechanism via the Nrf2 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound | 17896-21-8 | Benchchem [benchchem.com]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Citiolone In-Vitro Assay Optimization: A Technical Support Guide
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES.
Welcome to the Technical Support Center for Citiolone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the use of this compound in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in-vitro models?
This compound, a derivative of the amino acid cysteine, primarily acts as a potent antioxidant.[1] Its key mechanisms include enhancing the synthesis of glutathione (GSH), a crucial intracellular antioxidant, and protecting sulfhydryl (SH) groups from oxidative damage.[1] In neuroprotection studies, it has been shown to mitigate neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) by reducing oxidative stress and scavenging reactive oxygen species (ROS).[1]
Q2: What are the main in-vitro applications of this compound?
This compound is utilized in a variety of in-vitro research areas, including:
-
Neuroprotection assays: Investigating its protective effects against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.[1]
-
Hepatoprotective studies: Assessing its ability to protect liver cells (e.g., HepG2) from toxin-induced damage.[1]
-
Mucolytic activity assays: Evaluating its capacity to reduce the viscosity of mucus in in-vitro models.
-
Antioxidant capacity determination: Measuring its ability to scavenge free radicals and enhance cellular antioxidant defenses.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is soluble in DMSO, water, and ethanol. For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice. Subsequently, this stock can be diluted to the final working concentration in the cell culture medium. To avoid solubility issues, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use.
Q4: What is the stability of this compound in cell culture media?
The stability of this compound, a thiol-containing compound, in cell culture media can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. It is advisable to prepare fresh dilutions of this compound in media for each experiment. Long-term storage of diluted this compound in culture media is not recommended. Stock solutions in DMSO are generally more stable when stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Toxicity or Poor Cell Health | - this compound concentration is too high.- The solvent (e.g., DMSO) concentration is toxic.- The this compound stock solution is contaminated.- The cell line is particularly sensitive to thiol-containing compounds. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.- Ensure the final solvent concentration in your culture medium is below the cytotoxic threshold for your cells (typically <0.5%).- Prepare a fresh, sterile-filtered stock solution.- Test a lower concentration range or a different cell line if sensitivity is suspected. |
| Inconsistent or Non-reproducible Results | - Instability of this compound in the working solution.- Variability in cell seeding density.- Inconsistent incubation times.- Pipetting errors. | - Always prepare fresh dilutions of this compound from a frozen stock for each experiment.- Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.- Adhere strictly to the planned incubation times for all experimental conditions.- Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations. |
| Precipitation of this compound in Culture Medium | - The concentration of this compound exceeds its solubility in the medium.- The stock solution was not properly dissolved before dilution. | - Lower the final concentration of this compound in the medium.- Ensure the stock solution is completely dissolved before diluting it into the culture medium. Gentle warming or sonication may aid in dissolving the stock solution. |
| No Observable Effect of this compound | - The concentration of this compound is too low.- The incubation time is insufficient for the desired effect to manifest.- The chosen in-vitro model is not responsive to this compound. | - Test a higher concentration range based on literature values or a preliminary dose-response experiment.- Optimize the incubation time; some effects may require longer exposure.- Consider if the cellular pathways targeted by this compound are active and relevant in your chosen cell line and assay. |
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in in-vitro assays.
Table 1: Neuroprotective Effect of this compound
| Cell Line | Neurotoxic Agent | Effect | EC50 (mM) | Reference |
| SH-SY5Y neuroblastoma | 6-OHDA | Inhibits neurotoxicity, mitigates oxidative stress | 2.96 ± 0.7 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (314.05 mM) | |
| Water | 31 mg/mL | |
| Ethanol | 31 mg/mL |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a general method to determine the cytotoxic potential of this compound on a specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested starting range is from 1 µM to 10 mM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In-Vitro Hepatoprotective Assay
This protocol is adapted from a general method for assessing hepatoprotective agents against toxin-induced damage in HepG2 cells.
-
Cell Seeding: Seed HepG2 cells in a suitable culture plate (e.g., 96-well for viability assays, larger plates for biochemical assays).
-
Pre-treatment with this compound: Once the cells are attached, treat them with various non-toxic concentrations of this compound (determined from Protocol 1) for a specific duration (e.g., 12-24 hours).
-
Induction of Hepatotoxicity: After the pre-treatment period, induce liver cell damage by adding a hepatotoxic agent such as carbon tetrachloride (CCl4) or acetaminophen to the culture medium. The concentration and incubation time of the toxin should be optimized beforehand to induce a significant but not complete cell death.
-
Assessment of Hepatoprotection: Following the incubation with the toxin, assess the protective effect of this compound by measuring:
-
Cell Viability: Using an MTT or similar assay.
-
Liver Enzyme Leakage: Measuring the activity of enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the culture supernatant.
-
Oxidative Stress Markers: Quantifying levels of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular glutathione (GSH).
-
Protocol 3: In-Vitro Mucolytic Activity Assay
This protocol is based on a method using porcine gastric mucin to evaluate the mucolytic effects of cysteine-containing compounds.
-
Mucin Solution Preparation: Prepare a 20% (w/v) solution of porcine gastric mucin in a suitable buffer (e.g., Tris-HCl, pH 7.0).
-
Treatment with this compound: Prepare different concentrations of this compound (e.g., 1 mM to 100 mM).
-
Incubation: Mix the this compound solutions with the mucin solution and incubate at 37°C for a defined period (e.g., 30 minutes). A control with buffer only should be included.
-
Viscosity Measurement: Determine the viscoelasticity of the mucin solutions using a rheometer or a simpler method like the glass plate method. A decrease in viscosity compared to the control indicates mucolytic activity.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound's Antioxidant Action
This compound, through its ability to enhance glutathione (GSH) synthesis, is hypothesized to bolster the cell's antioxidant defense system. This can counteract oxidative stress induced by various stimuli.
Caption: Hypothesized antioxidant pathway of this compound.
General Experimental Workflow for Optimizing this compound Concentration
This workflow provides a logical sequence for determining the optimal concentration of this compound for your in-vitro experiments.
References
Technical Support Center: Troubleshooting Unexpected Results with Citiolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citiolone. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized for its hepatoprotective, neuroprotective, and mucolytic properties. Its primary mechanism of action is centered on its role as a potent antioxidant. It enhances the synthesis of glutathione (GSH), a critical cellular antioxidant, and helps preserve sulfhydryl (SH) groups within proteins. Unlike N-acetylcysteine (NAC), which directly provides cysteine for GSH synthesis, this compound is thought to indirectly support GSH levels and protect SH radicals through its thiolactone ring.
Q2: In which experimental models is this compound typically used?
This compound is frequently used in in vitro and in vivo models of:
-
Liver injury: To investigate its hepatoprotective effects against toxins.
-
Neurotoxicity: Particularly in models of Parkinson's disease using neurotoxins like 6-hydroxydopamine (6-OHDA).
-
Oxidative stress: In various cell types to study its antioxidant capacity.
Q3: What are the known side effects of this compound in clinical use?
In clinical settings, a rare side effect known as fixed drug eruption has been reported.
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Cytoprotective Effect
Q: I am not observing the expected protective effect of this compound in my cell culture experiments. What could be the reason?
A: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Type and Density: The protective effect of this compound can be cell-type dependent. Additionally, high cell densities can alter the local concentration of the compound and nutrients, potentially affecting the outcome.
-
Compound Stability and Formulation:
-
pH-dependent hydrolysis: The thiolactone ring of this compound can be susceptible to hydrolysis at physiological or alkaline pH, leading to its inactivation. Ensure the pH of your culture medium is stable and consider preparing fresh stock solutions.
-
Solvent: While DMSO is a common solvent, prolonged storage in DMSO can lead to degradation of compounds. Prepare fresh dilutions from a concentrated stock stored at -80°C. For in vivo studies, ensure proper formulation to maintain stability and bioavailability.
-
-
Assay Interference: The timing of your assay is crucial. The protective effects of this compound may not be immediately apparent and could depend on the upregulation of endogenous antioxidant pathways.
Troubleshooting Workflow for Inconsistent Efficacy
Technical Support Center: Improving the Stability of Citiolone in Experimental Setups
Welcome to the technical support center for Citiolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various experimental applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage (up to one year), this compound powder should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C under the same conditions. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, a thiolactone, is hydrolysis. This reaction is particularly favorable under alkaline conditions (pH > 7) and results in the opening of the thiolactone ring to form N-acetyl-homocysteine, which contains a free sulfhydryl group. This free thiol is then susceptible to oxidation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is most stable in acidic to neutral aqueous solutions (pH 3-7).[1] In alkaline solutions (pH > 7), the rate of hydrolysis increases significantly, leading to the opening of the thiolactone ring.[1][2] Therefore, it is crucial to control the pH of your experimental buffers to maintain the integrity of the compound.
Q4: Is this compound sensitive to light or temperature?
A4: While specific photostability studies on this compound are limited, compounds with similar functional groups can be susceptible to photodegradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil. Thermal degradation can also occur, especially at elevated temperatures. For optimal stability, experiments should be conducted at controlled room temperature or below, and prolonged exposure to high temperatures should be avoided.
Q5: Can I use this compound in cell culture media? What are the potential issues?
A5: Yes, this compound can be used in cell culture experiments. However, several factors can affect its stability and efficacy. The pH of the culture medium (typically around 7.4) can promote slow hydrolysis of the thiolactone ring. Furthermore, the free thiol group of the hydrolyzed product can be oxidized by components in the media or by cellular reactive oxygen species (ROS). It is advisable to prepare fresh solutions of this compound for each experiment and to minimize the time between its addition to the media and the experimental endpoint.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage: Ensure that the solid this compound and stock solutions have been stored at the correct temperature and protected from light.
-
Check for Precipitates: Before use, visually inspect the stock solution for any precipitates. If present, gently warm the solution to redissolve the compound.
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
-
-
Potential Cause 2: Instability in the experimental buffer or media.
-
Troubleshooting Steps:
-
pH Measurement: Confirm the pH of your buffer or cell culture medium. If it is alkaline, consider adjusting it to a more neutral pH if your experimental design allows.
-
Minimize Incubation Time: Reduce the pre-incubation time of this compound in aqueous solutions before starting the experiment.
-
Use of Antioxidants: In some cases, the inclusion of a mild, non-interfering antioxidant in your buffer system may help to protect the free thiol group of hydrolyzed this compound from oxidation, though this should be validated for non-interference with your assay.
-
-
Issue 2: Evidence of oxidation in the experimental setup.
-
Potential Cause 1: Presence of oxidizing agents.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are of high purity and free from contaminating oxidizing agents.
-
Avoid Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidation of thiols.[3][4] Use metal-free buffers and high-purity water (e.g., Milli-Q) to prepare your solutions.
-
Degas Solutions: For sensitive experiments, degassing buffers by sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce the rate of oxidation.
-
-
-
Potential Cause 2: Formation of disulfide bonds.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use analytical techniques like HPLC or LC-MS to check for the presence of disulfide-linked dimers or other oxidation byproducts in your this compound solution.
-
Use of Reducing Agents: If disulfide formation is a problem and your experiment allows, a mild reducing agent like DTT or TCEP can be added to maintain the thiol in its reduced state. However, be aware that these agents can interfere with many biological assays.
-
-
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the known stability characteristics of N-acyl homocysteine thiolactones, the class of compounds to which this compound belongs.
| Condition | Effect on Stability | Recommendation |
| pH | Stable in acidic to neutral pH (3-7). Hydrolyzes in alkaline pH (>7). | Maintain experimental pH at or below 7.4. |
| Temperature | Stable at -20°C for long-term storage. Susceptible to degradation at elevated temperatures. | Store stock solutions at -20°C. Avoid prolonged heating. |
| Light | Potential for photodegradation. | Protect solutions from light using amber vials or foil. |
| Oxidizing Agents | The hydrolyzed form is susceptible to oxidation. | Use high-purity reagents and degassed buffers. Avoid metal ion contamination. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability Testing of this compound by HPLC
This protocol is adapted from methods used for similar compounds and can be used to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution
-
HPLC system with a C18 column and UV detector
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
Hydrogen peroxide (for oxidative stress)
-
Hydrochloric acid and Sodium hydroxide (for acid and base hydrolysis)
-
-
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in the different stress condition media (e.g., pH 4 buffer, 0.1 M HCl, water, 0.1 M NaOH, 3% H₂O₂).
-
Incubation: Incubate the prepared solutions under the desired conditions (e.g., room temperature, 40°C, protected from light or exposed to a light source).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
HPLC Analysis:
-
Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Mobile Phase Example: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210-230 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Recommended workflow for handling this compound in experiments.
References
Technical Support Center: Overcoming Solubility Challenges with Citiolone in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered when working with citiolone in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is soluble in water. One supplier reports a solubility of ≥ 100 mg/mL (628.10 mM) in water.[1][2] Another source indicates a water solubility of 10.2 mg/mL.[3] It is also highly soluble in DMSO at ≥ 50 mg/mL (314.05 mM).[1][2]
Q2: My this compound is not dissolving in my aqueous buffer. What could be the problem?
A2: Several factors can contribute to dissolution problems:
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.
-
pH: The pH of your solution can influence the solubility of this compound. It has been noted that a response is observed at a pH greater than 9.3, which is attributed to the opening of the thiolactone ring.
-
Temperature: Solubility is often temperature-dependent. Ensure your solvent is at an appropriate temperature.
-
Purity of the compound: Impurities can affect solubility.
-
Buffer components: Other components in your buffer could be interacting with the this compound.
Q3: I am observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," where the rapid change in solvent polarity causes the compound to precipitate. Here are some troubleshooting steps:
-
Slow, stepwise dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, add the buffer to the DMSO stock in small increments while vortexing.
-
Use of co-solvents: For in vivo or cell culture experiments, using a co-solvent system can prevent precipitation. See the detailed protocols below.
-
Gentle warming and sonication: Gently warming the solution (e.g., at 37°C) and sonicating can help redissolve the precipitate.
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high.
Q4: How should I prepare this compound solutions for cell culture experiments?
A4: It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into the cell culture medium to the final working concentration immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. A typical final DMSO concentration in cell culture is kept below 0.5%.
Q5: What is the mechanism of action of this compound?
A5: this compound, a derivative of cysteine, is known for its hepatoprotective and antioxidant properties. Its primary mechanism involves the modulation of glutathione (GSH) metabolism. It is believed to enhance GSH synthesis and preserve sulfhydryl (SH) radicals, which are crucial for cellular detoxification and protection against oxidative stress. This compound may also exert its effects through the Nrf2/ARE signaling pathway, a key regulator of antioxidant and detoxification enzyme expression.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer. | Concentration exceeds solubility limit. | 1. Try preparing a lower concentration. 2. Refer to the solubility data in Table 1. |
| pH of the buffer is not optimal. | 1. Measure the pH of your buffer. 2. Consider adjusting the pH to a more alkaline condition (pH > 9.3) if your experimental design allows, as this may increase solubility by opening the thiolactone ring. | |
| Insufficient mixing or temperature. | 1. Vortex the solution vigorously. 2. Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. | |
| Precipitation occurs after diluting DMSO stock into aqueous buffer. | "Crashing out" due to rapid solvent polarity change. | 1. Stepwise Dilution: Slowly add the aqueous buffer to the DMSO stock solution while continuously vortexing. 2. Co-solvent System: Prepare the final solution using a co-solvent system as described in the experimental protocols below. |
| Final concentration is too high for the aqueous buffer. | 1. Lower the final desired concentration of this compound. 2. Increase the percentage of the co-solvent if your experimental system can tolerate it. | |
| Solution becomes cloudy over time. | Instability and degradation of this compound. | 1. Prepare fresh solutions immediately before use. 2. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Temperature fluctuations affecting solubility. | 1. Store and handle solutions at a consistent temperature. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Source |
| Water | ≥ 100 mg/mL | 628.10 mM | |
| Water | 10.2 mg/mL | 64.06 mM | |
| DMSO | ≥ 50 mg/mL | 314.05 mM |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for experimental use, particularly for in vivo studies, which can be adapted for in vitro applications.
Protocol 1: Using DMSO and SBE-β-CD in Saline
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
To prepare the final working solution, add 10% of the this compound DMSO stock to 90% of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. This method can achieve a this compound solubility of ≥ 2.5 mg/mL (15.70 mM).
Protocol 2: Using DMSO and Corn Oil
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, add 10% of the this compound DMSO stock to 90% corn oil.
-
Warm the mixture gently and mix until a clear solution is achieved. This protocol can yield a this compound solubility of 2.5 mg/mL (15.70 mM).
Protocol 3: Using a Co-Solvent System (DMSO, PEG300, Tween-80)
-
Prepare a stock solution of this compound in DMSO (e.g., 23.8 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the this compound DMSO stock and add it to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
This method results in a clear solution with a this compound solubility of ≥ 2.38 mg/mL (14.95 mM).
Mandatory Visualizations
Signaling Pathway
This compound is suggested to modulate the Nrf2/ARE signaling pathway, which is a critical cellular defense mechanism against oxidative stress.
Caption: this compound's proposed mechanism via the Nrf2/ARE pathway.
Experimental Workflow
The following workflow outlines a typical cell culture experiment to evaluate the hepatoprotective effects of this compound against an oxidative insult.
Caption: Workflow for a hepatoprotective assay using this compound.
Logical Relationship Diagram
This diagram illustrates the logical steps to troubleshoot this compound precipitation when preparing an aqueous solution from a DMSO stock.
Caption: A logical approach to troubleshooting this compound precipitation.
References
Technical Support Center: Stabilizing Citiolone in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Citiolone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound during your experiments, ensuring the accuracy and reproducibility of your results.
FAQs: Understanding and Preventing this compound Degradation
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound, also known as N-acetylhomocysteine thiolactone, is a molecule with a reactive thiolactone ring.[1] This structure makes it a valuable compound for various research applications, including acting as a thiolating agent for proteins, an antioxidant, and a mucolytic drug.[1] However, this reactivity also makes it susceptible to degradation under common experimental conditions, which can lead to inaccurate results.
Q2: What are the primary pathways through which this compound degrades?
A2: The main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The thiolactone ring of this compound can be opened by water, a reaction that is significantly influenced by pH. This process, known as hydrolysis, results in the formation of N-acetylhomocysteine.[2][3] This reaction is more pronounced in neutral to alkaline conditions.[1]
-
Oxidation: The sulfur atom in the thiolactone ring is susceptible to oxidation. Common laboratory reagents or atmospheric oxygen can oxidize this compound, leading to the formation of products like N-acetyl homocysteine thiolactone sulfoxide.
Q3: How do common experimental parameters affect this compound's stability?
A3: Several factors can accelerate the degradation of this compound:
-
pH: this compound is more stable in acidic to neutral pH. Alkaline conditions (pH > 7) significantly increase the rate of hydrolysis of the thiolactone ring.
-
Temperature: While specific quantitative data is limited, as with most chemical reactions, elevated temperatures can be expected to increase the rate of both hydrolysis and oxidation. For short-term storage of solutions, refrigeration (2-8°C) is advisable.
-
Oxygen: The presence of dissolved oxygen in solvents can lead to oxidative degradation.
-
Light: While some related compounds are sensitive to photodegradation, specific data on the photostability of this compound is not extensively documented. However, as a general precaution, it is wise to protect this compound solutions from prolonged exposure to light.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter when working with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | This compound degradation after sample preparation. | Prepare this compound solutions fresh, just before use. If storage is necessary, use airtight containers, protect from light, and store at 2-8°C for short periods or frozen (-20°C or below) for longer durations. Use deoxygenated solvents where possible. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products like N-acetylhomocysteine or the sulfoxide derivative. | Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify this compound from its potential degradants. |
| Loss of activity in cell-based assays. | Hydrolysis or oxidation of this compound in the cell culture medium. | Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) at a high concentration and dilute it into the cell culture medium immediately before treating the cells. Minimize the incubation time as much as the experimental design allows. |
| Precipitate formation in aqueous solutions. | Poor solubility or degradation leading to less soluble products. | Ensure the pH of the solution is within the optimal range for this compound stability (acidic to neutral). Consider using co-solvents if solubility is an issue, but first verify their compatibility with this compound. |
Experimental Protocols: Best Practices for Handling this compound
To minimize degradation, adhere to the following protocols when working with this compound.
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: For stock solutions, use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Preparation:
-
Weigh the required amount of solid this compound (CAS 1195-16-0) in a controlled environment with low humidity.
-
Dissolve the solid in the chosen solvent to the desired concentration.
-
If using aqueous solutions, prepare them in a buffer with a slightly acidic pH (e.g., pH 4-6).
-
-
Storage:
-
Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
-
Use amber vials or wrap vials in aluminum foil to protect from light.
-
Blanket the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
For short-term storage (up to a week), refrigerate at 2-8°C.
-
For long-term storage, store at -20°C or -80°C.
-
Protocol 2: Use of this compound in Cell Culture Experiments
-
Medium Preparation: Prepare the cell culture medium as required for your specific cell line.
-
This compound Addition:
-
Thaw a single aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration.
-
Gently mix the medium to ensure homogeneity.
-
-
Cell Treatment: Immediately add the this compound-containing medium to your cell cultures.
-
Incubation: Minimize the duration of the experiment where possible to reduce the time this compound is exposed to the aqueous, oxygen-rich environment of the cell culture incubator.
Protocol 3: Analytical Quantification using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., determined by UV scan of a pure this compound solution).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.
-
-
Sample Preparation:
-
Dilute samples to fall within the linear range of the calibration curve.
-
Use the mobile phase or a compatible solvent for dilution.
-
Keep sample vials in a cooled autosampler (e.g., 4°C) to prevent degradation while waiting for injection.
-
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it can distinguish this compound from its degradation products.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the primary degradation pathway of this compound and a conceptual workflow for its stable handling in experiments.
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
By implementing these guidelines, researchers can significantly improve the stability of this compound in their experimental setups, leading to more reliable and accurate scientific outcomes.
References
- 1. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 2. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Citiolone Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed protocols to address potential variability in experimental outcomes when working with Citiolone. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to lose potency over time, leading to inconsistent results. How can I ensure the stability of my stock solution?
A1: The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides and a loss of activity. Proper preparation and storage are critical.
-
Solvent: Use anhydrous DMSO or ethanol to prepare a high-concentration stock solution (e.g., 100 mM). For aqueous working solutions, prepare them fresh for each experiment from the stock.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C under an inert gas like argon or nitrogen. Avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare working dilutions in de-gassed buffers or cell culture media immediately before use. Do not store aqueous solutions of this compound for extended periods.
Q2: I am observing significant well-to-well or day-to-day variability in my cell-based assays with this compound. What are the potential sources of this variability?
A2: Variability in cell-based assays can arise from several factors:
-
Cell Passage Number: Continuous passaging can alter the phenotype and genotype of cell lines.[1][2] Use cells within a consistent and low passage number range for all experiments. It is recommended to use cells below passage 20 for most cell lines.[1]
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Plate cells at a consistent density and allow them to adhere and stabilize before treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with test compounds.[3][4] If possible, reduce the serum concentration during the treatment period, but ensure this does not negatively impact cell viability.
-
Inconsistent Treatment Conditions: Ensure uniform mixing of this compound in the media and consistent incubation times and conditions across all plates and experiments.
Q3: My antioxidant capacity assays (e.g., DPPH, ABTS) with this compound are giving inconsistent readings. How can I troubleshoot this?
A3: Thiol-containing compounds like this compound can present challenges in antioxidant assays.
-
Reaction Kinetics: The reaction of thiols with radicals like DPPH may have different kinetics compared to other antioxidants. Ensure you have an optimized and consistent incubation time.
-
Solvent Effects: The choice of solvent can influence the antioxidant activity. Ensure your solvent is compatible with the assay and that the same solvent is used for the blank and all samples.
-
Interference from other Thiols: If your sample or buffer contains other reducing agents (e.g., DTT, β-mercaptoethanol), they will interfere with the assay.
-
Light Sensitivity: DPPH is light-sensitive. Perform incubations in the dark to prevent degradation of the radical.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Data (e.g., MTT Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| High background in no-cell control wells | Direct reduction of MTT by this compound. As an antioxidant, this compound can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability. | 1. Run a parallel plate with the same concentrations of this compound but without cells. 2. Subtract the absorbance values of the no-cell control from your experimental wells. 3. Consider using an alternative viability assay that is less susceptible to interference from reducing agents, such as the Sulforhodamine B (SRB) assay. |
| Variable IC50 values between experiments | 1. Inconsistent cell passage number. 2. Variations in cell seeding density. 3. Fluctuation in incubation time. | 1. Use cells within a narrow passage number range. 2. Ensure precise and consistent cell seeding. 3. Standardize all incubation times. |
| Unexpected increase in "viability" at high concentrations | Interference of this compound with the assay outweighs its cytotoxic effect at those concentrations. | Analyze results in conjunction with the no-cell control plate to correct for direct MTT reduction. |
Variability in Glutathione (GSH) Level Measurements
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable GSH levels in control cells | 1. Improper sample preparation leading to GSH oxidation. 2. Insufficient cell number. | 1. Work quickly and on ice during sample preparation. Use an acidic deproteinizing agent (e.g., metaphosphoric acid or sulfosalicylic acid) to stabilize GSH. 2. Ensure you have a sufficient number of cells for the assay. |
| High variability between replicate samples | 1. Incomplete cell lysis. 2. Inconsistent timing of reagent addition. | 1. Ensure complete cell lysis to release all intracellular GSH. 2. Use a multichannel pipette for simultaneous addition of reagents to all wells. |
| GSH/GSSG ratio is unexpectedly low | Artificial oxidation of GSH to GSSG during sample processing. | Add a thiol-scavenging agent like N-ethylmaleimide (NEM) to a parallel sample to block GSH and specifically measure the baseline GSSG. |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for the analysis of the structurally similar compound, Citicoline, and may require optimization for this compound.
1. Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH adjusted to ~6.0) in a 30:70 ratio.
-
This compound standard
-
HPLC-grade water, acetonitrile, and potassium dihydrogen phosphate
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~270 nm (This should be optimized by running a UV scan of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Procedure:
-
Prepare the mobile phase, filter through a 0.45 µm filter, and degas.
-
Prepare a 1 mg/mL stock solution of this compound standard in HPLC-grade water.
-
Generate a standard curve by preparing serial dilutions of the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Inject each standard and record the peak area.
-
Prepare biological samples (e.g., cell lysates, plasma) by deproteinization (e.g., with acetonitrile or perchloric acid), followed by centrifugation and filtration.
-
Inject the prepared samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 2: Determination of Antioxidant Capacity using DPPH Radical Scavenging Assay
This protocol provides a general procedure for assessing the free radical scavenging activity of this compound.
1. Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a 96-well plate, add a specific volume of each dilution of this compound, positive control, and blank (solvent only) to separate wells.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a common method for quantifying total and oxidized glutathione in cultured cells.
1. Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid [SSA])
-
Glutathione reductase
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
For GSSG measurement: 2-vinylpyridine
-
96-well plate
-
Microplate reader
2. Procedure for Total Glutathione (GSH + GSSG):
-
After treatment with this compound, wash cells with cold PBS.
-
Lyse the cells by adding a cold deproteinizing agent and scraping.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add the sample supernatant, NADPH, and DTNB to a reaction buffer.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the rate of formation of 2-nitro-5-thiobenzoic acid (TNB) by reading the absorbance at 412 nm over time.
-
Quantify the total glutathione concentration by comparing the rate to a standard curve of known GSH concentrations.
3. Procedure for Oxidized Glutathione (GSSG):
-
To a portion of the supernatant from step 4 above, add 2-vinylpyridine to derivatize and remove the reduced GSH.
-
Follow steps 5-8 to measure the GSSG concentration.
-
Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration.
Signaling Pathways and Experimental Workflows
This compound's Antioxidant Mechanism
This compound primarily exerts its antioxidant effects by modulating the cellular glutathione (GSH) pool. It can act as a free radical scavenger and also enhance the synthesis of GSH, a key intracellular antioxidant.
Caption: this compound's dual antioxidant action.
The Keap1-Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under normal conditions, Keap1 targets Nrf2 for degradation. Under oxidative stress, or in the presence of activators, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant genes. While not definitively shown for this compound, its impact on GSH suggests a potential interaction with this pathway.
Caption: Overview of the Keap1-Nrf2 signaling pathway.
General Experimental Workflow for Investigating this compound
This workflow outlines the key steps for assessing the effects of this compound in a cell-based experiment, incorporating troubleshooting checkpoints.
Caption: A generalized experimental workflow for this compound studies.
References
- 1. medium.com [medium.com]
- 2. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective and antioxidant activities of Dicranopteris linearis leaf extract against paracetamol-induced liver intoxication in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Citiolone Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing incubation times and troubleshooting experiments involving Citiolone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions primarily as an antioxidant. Its key mechanism involves enhancing the synthesis of glutathione (GSH), a critical intracellular antioxidant, and protecting sulfhydryl (SH) groups from oxidative damage. This is achieved through its thiolactone ring structure.
Q2: I'm not seeing the expected antioxidant effect. What are typical incubation times for this compound?
A2: Optimal incubation times for this compound are highly dependent on the cell type, the experimental endpoint (e.g., cell viability, gene expression, antioxidant capacity), and the concentration used. As there is no universally optimal time, it is crucial to perform a time-course experiment for your specific model. Short-term effects on signaling pathways may be observable within 1-6 hours, while effects on cell viability or protein expression may require 24-72 hours.
Q3: What are recommended starting concentrations for in vitro experiments?
A3: A dose-response experiment is essential. Based on available data for neuroprotection in SH-SY5Y cells, concentrations in the low millimolar range have been used. However, for other cell types and endpoints, the optimal concentration may vary significantly. We recommend a broad range of concentrations in your initial experiments (e.g., 10 µM to 5 mM) to determine the effective dose for your system.
Q4: Is there a difference between this compound and Citicoline?
A4: Yes, this is a critical distinction. This compound (N-acetyl-homocysteine thiolactone) and Citicoline (cytidine 5'-diphosphocholine) are different compounds with distinct mechanisms of action. This compound is primarily an antioxidant that modulates glutathione levels. Citicoline is involved in the synthesis of phosphatidylcholine and is studied for its role in neuronal membrane integrity. Ensure you are using the correct compound and citing the appropriate literature for your research.
Q5: Can this compound interfere with my cell viability assay?
A5: Yes, as a thiol-containing compound, this compound can interfere with tetrazolium-based viability assays like MTT, XTT, and MTS. Thiol groups can reduce the tetrazolium salts non-enzymatically, leading to a false positive signal (increased viability). It is advisable to run a control with this compound in cell-free media to quantify any direct reduction of the assay reagent. If interference is observed, consider alternative viability assays such as those based on ATP content (e.g., CellTiter-Glo®) or measuring lactate dehydrogenase (LDH) release for cytotoxicity.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the culture plate, or pipetting errors.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle trituration.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.
-
Calibrate and use appropriate pipettes for the volumes being dispensed.
-
Issue 2: No observable effect of this compound treatment.
-
Possible Cause:
-
Suboptimal Incubation Time or Concentration: The chosen time point or concentration may not be appropriate for the desired effect in your cell model.
-
Compound Inactivity: Improper storage or handling of the this compound stock solution may have led to degradation.
-
Cell Health: The cells may be unhealthy, stressed, or at too high a passage number to respond appropriately.
-
-
Solution:
-
Perform a comprehensive dose-response and time-course experiment to identify the optimal parameters (see Experimental Protocols section).
-
Prepare fresh stock solutions of this compound and store them as recommended by the manufacturer.
-
Ensure cells are healthy, in the logarithmic growth phase, and use a consistent and low passage number for all experiments.
-
Issue 3: Unexpected increase in cell viability at high this compound concentrations.
-
Possible Cause: Interference of this compound with the viability assay reagent (as mentioned in the FAQs).
-
Solution:
-
Perform a cell-free control to measure the direct reduction of your viability reagent by this compound. Subtract this background from your experimental values.
-
Switch to a non-tetrazolium-based assay for measuring cell viability.
-
Data Presentation
Effective data presentation is crucial for interpreting your results. Below are template tables for organizing your quantitative data from time-course and dose-response experiments.
Table 1: Example of Time-Course Data for this compound Treatment on Cell Viability
| Incubation Time (hours) | Vehicle Control (% Viability) | This compound [X µM] (% Viability) | This compound [Y µM] (% Viability) |
| 6 | 100 ± 5.2 | 98 ± 4.8 | 95 ± 6.1 |
| 12 | 100 ± 4.9 | 105 ± 5.5 | 110 ± 5.3 |
| 24 | 100 ± 5.4 | 115 ± 6.2 | 125 ± 7.0 |
| 48 | 100 ± 6.1 | 120 ± 5.8 | 135 ± 6.5 |
| 72 | 100 ± 5.7 | 118 ± 6.4 | 130 ± 7.2 |
| Data are presented as mean ± standard deviation. |
Table 2: Example of Dose-Response Data for this compound Treatment on Glutathione Levels
| This compound Concentration (µM) | Relative Glutathione Level (Fold Change) |
| 0 (Vehicle Control) | 1.00 ± 0.12 |
| 10 | 1.15 ± 0.15 |
| 50 | 1.35 ± 0.20 |
| 100 | 1.60 ± 0.18 |
| 500 | 1.85 ± 0.22 |
| 1000 | 1.90 ± 0.25 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and Concentration of this compound
This protocol outlines a general method to determine the optimal incubation time and concentration for this compound in a specific cell line using a cell viability assay (e.g., ATP-based).
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that prevents confluence at the final time point.
-
Allow cells to adhere and recover for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500, 1000, 5000 µM). Include a vehicle control with the same concentration of the solvent.
-
-
Treatment:
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
For the time-course experiment, treat separate plates for each time point (e.g., 6, 12, 24, 48, 72 hours).
-
-
Cell Viability Assay:
-
At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control at each time point.
-
Plot cell viability against time for each concentration to determine the optimal incubation period.
-
Plot cell viability against concentration at the optimal time point to determine the EC50 (the concentration that gives half-maximal response).
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time and concentration.
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Technical Support Center: Investigating Potential Off-Target Effects of Citiolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Citiolone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound at the molecular level?
A1: The primary off-target effect of this compound stems from the chemical reactivity of its N-acetyl-homocysteine thiolactone structure. This thiolactone ring can undergo nucleophilic attack by primary amines, leading to the non-enzymatic acylation of lysine residues on proteins.[1][2] This process, known as N-homocysteinylation, results in a covalent modification of the protein, which can alter its structure, charge, and function.
Q2: My experimental results are inconsistent when using this compound. Could this be due to off-target effects?
A2: Inconsistent results could indeed be a consequence of this compound's off-target effects. The non-specific modification of proteins can lead to a variety of confounding outcomes, such as altered enzyme kinetics, disruption of protein-protein interactions, or changes in cellular signaling pathways that are not the intended target of your research. The extent of these off-target modifications can vary between experiments depending on factors like this compound concentration, incubation time, and the specific protein composition of your experimental system.
Q3: Are there any known signaling pathways that might be affected by this compound's off-target activity?
A3: While this compound is primarily recognized for its role in modulating glutathione metabolism and antioxidant pathways, its off-target protein modification has the potential to affect a wide range of signaling pathways.[3] Elevated levels of homocysteine, a related compound, and subsequent protein N-homocysteinylation have been linked to mitochondrial dysfunction and altered cellular redox signaling. However, specific signaling pathways unintentionally modulated by direct this compound-induced protein modification are not well-documented and would need to be investigated in your specific experimental context.
Q4: What are the key factors influencing the rate of off-target protein modification by this compound?
A4: The rate of N-homocysteinylation by this compound's thiolactone moiety is influenced by several factors. The reaction is fastest with lysine and cysteine residues.[4] The accessibility of these residues on the protein surface and the local pH (the reaction is favored at physiological pH) are also critical.[5] Higher concentrations of this compound and longer exposure times will naturally increase the likelihood and extent of these off-target modifications.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in protein function (e.g., enzyme activity, binding affinity) in the presence of this compound. | Non-specific covalent modification of lysine or other nucleophilic residues on your protein of interest by the thiolactone ring of this compound. | 1. Confirm Modification: Use mass spectrometry to analyze your protein of interest after treatment with this compound to identify any mass shifts indicative of covalent adduction. 2. Control Experiments: Include a control compound with a similar structure but lacking the reactive thiolactone ring. 3. Reduce Incubation Time/Concentration: Titrate down the concentration of this compound and shorten the incubation time to minimize off-target modifications while still observing the desired on-target effect. |
| Variability in cellular assays and signaling readouts. | Widespread, non-specific modification of numerous intracellular proteins, leading to unpredictable perturbations in various cellular pathways. | 1. Proteomic Analysis: Perform a global proteomic analysis (e.g., using mass spectrometry) on cell lysates treated with and without this compound to identify a broader range of protein targets. 2. Pathway Analysis: Use bioinformatics tools to analyze the list of modified proteins and identify any signaling pathways that are significantly enriched. 3. Validate Key Off-Targets: Select a few potentially important off-target proteins and validate their functional alteration in response to this compound. |
| Formation of protein aggregates or loss of protein solubility. | N-homocysteinylation can alter protein conformation and lead to aggregation, potentially through the formation of intermolecular disulfide bonds if the newly introduced thiol group becomes oxidized. | 1. Solubility Assays: Quantify protein solubility in the presence and absence of this compound using techniques like differential centrifugation followed by protein quantification. 2. Microscopy: Use fluorescence microscopy to visualize any potential protein aggregation within cells. 3. Reducing Agents: Include a reducing agent like DTT or TCEP in your buffers (if compatible with your experiment) to prevent disulfide bond formation. |
Quantitative Data on Off-Target Interactions
Quantitative data on the specific kinetics of this compound's interaction with a wide range of proteins is limited. However, studies on the parent compound, homocysteine thiolactone (HTL), provide insights into the reactivity.
| Interaction | Reactant | Observed Effect | Kinetic Parameters |
| N-homocysteinylation | Lysine Residues | Covalent modification of the ε-amino group. | The reaction half-life of HTL is significantly reduced in the presence of lysine (to approximately 3 hours), indicating a rapid reaction. Specific rate constants are protein and residue-dependent. |
| Thiolation | Cysteine Residues | Reaction with the sulfhydryl group. | The decomposition of HTL is also accelerated in the presence of cysteine, with a half-life of about 3 hours. |
| Hydrolysis | Water | Opening of the thiolactone ring. | HTL has a half-life of approximately 24-30 hours in aqueous solution at pH 7.4. |
Experimental Protocols
Protocol: Identification of Off-Target Protein Modifications by this compound using Mass Spectrometry
This protocol provides a general workflow for identifying proteins that are covalently modified by this compound in a cellular context.
Caption: Workflow for identifying protein targets of this compound.
Signaling Pathway and Logical Relationship Diagrams
Caption: Mechanism of off-target protein modification by this compound.
Caption: Troubleshooting logic for this compound's off-target effects.
References
Validation & Comparative
Validating the Neuroprotective Effects of Citiolone: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Citiolone's (also known as Citicoline or CDP-Choline) neuroprotective performance in established animal models of neurological disorders. Experimental data from peer-reviewed studies are presented to compare its efficacy against alternative neuroprotective agents and vehicle controls. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support researchers in their study design and evaluation.
Executive Summary
This compound is an endogenous compound crucial for the synthesis of phosphatidylcholine, a primary component of neuronal membranes. Preclinical evidence robustly supports its multimodal neuroprotective effects across a range of injury models, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Alzheimer's and Parkinson's. Its mechanisms of action include preserving cell membrane integrity, reducing oxidative stress, inhibiting apoptosis, and modulating neurotransmitter systems. This guide synthesizes quantitative data from animal studies to provide a comparative framework for evaluating this compound's potential as a therapeutic agent.
Comparative Efficacy of this compound in Animal Models
The following tables summarize the quantitative outcomes of this compound treatment compared to controls or alternative agents in various animal models of neurological disease.
Table 1: Ischemic Stroke Models
| Animal Model & Outcome | Vehicle/Control Group | This compound Group | Alternative Agent Group | Key Findings & Citation |
| Rat (MCAO Model) Infarct Volume Reduction | 33.1% (Saline) | 18.9% (300 mg/kg, intermittent) | Urokinase + this compound: 13.6% | This compound significantly reduces infarct volume. The combination with a thrombolytic agent like urokinase shows an enhanced protective effect. |
| Rat (MCAO Model) Infarct Volume Reduction | - (Ischemia) | 27.8% reduction (meta-analysis) | Nimodipine: Significant reduction | A meta-analysis of 14 studies confirmed this compound's efficacy in reducing infarct volume.[1] Another study showed both this compound and Nimodipine individually reduced infarct volume, with an additive effect when combined.[2] |
| Rat (Photothrombotic Stroke) Neurological Score Improvement | Baseline neurological deficit | Significant improvement at days 10, 21, and 28 (100 mg/kg/day) | - | This compound treatment led to significantly better neurological outcomes, an effect attributed to enhanced neurogenesis rather than infarct size reduction.[3] |
Table 2: Traumatic Brain Injury (TBI) Models
| Animal Model & Outcome | Vehicle/Control Group | This compound Group | Alternative Agent Group | Key Findings & Citation |
| Rat (Controlled Cortical Impact) Brain Edema (% Water Content) | Increased water content | Significant decrease (400 mg/kg) | - | This compound demonstrated a dose-dependent reduction in brain edema and blood-brain barrier breakdown following TBI.[4] |
| Rat (Controlled Cortical Impact) Neuronal Loss (CA3 Hippocampus) | 59% neuronal loss | Significant prevention of neuronal loss (200 & 400 mg/kg) | - | This compound treatment significantly protected hippocampal neurons from TBI-induced death and improved neurological recovery.[5] |
| Rat (Closed Head Injury) Neurological Function | Impaired function | Significantly improved neurological function at 7 days (250 mg/kg) | - | This compound improved functional recovery, reduced brain edema, and decreased markers of oxidative stress. |
Table 3: Neurodegenerative Disease Models
| Animal Model & Outcome | Vehicle/Control Group | This compound Group | Alternative Agent Group | Key Findings & Citation |
| Rat (6-OHDA Model of Parkinson's) Apomorphine-Induced Rotations | Increased contralateral rotations | Significant reduction in rotations (500 mg/kg/day) | L-DOPA: Standard treatment, reduces rotations but can induce dyskinesia | This compound ameliorates motor deficits and attenuates dopaminergic cell loss in the substantia nigra. |
| Rat (Aβ + Hypoperfusion Model of Alzheimer's) Apoptotic Neurons (Hippocampus) | 105.3 apoptotic figures | 34.5 apoptotic figures (250 mg/kg/day) | - | This compound significantly reduced the number of apoptotic neurons and improved performance in a passive avoidance learning task. |
| APP/PS1 Mouse (Alzheimer's Model) Spatial Learning (Morris Water Maze) | Longer escape latencies | - | Memantine (30 mg/kg/day): Significantly improved acquisition | While no direct comparison study with this compound was found, Memantine is a standard comparator that improves spatial learning in this model. |
Key Signaling Pathways and Experimental Workflows
This compound's neuroprotective effects are mediated through multiple intracellular signaling pathways. A primary mechanism is the inhibition of apoptosis (programmed cell death), which is a final common pathway in many neurological injuries.
This compound's Anti-Apoptotic Signaling Pathway
This compound has been shown to interfere with the apoptotic cascade by preserving mitochondrial function, increasing the expression of anti-apoptotic proteins like Bcl-2, and inhibiting the activation of executioner caspases, such as caspase-3.
Figure 1: this compound's anti-apoptotic mechanism in neuroprotection.
General Experimental Workflow for In Vivo Neuroprotection Studies
A typical workflow for assessing a neuroprotective agent like this compound involves inducing a specific neurological injury in an animal model, administering the treatment, and evaluating the outcomes through behavioral tests and post-mortem tissue analysis.
Figure 2: Standard workflow for preclinical neuroprotection studies.
Detailed Experimental Protocols
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) and Infarct Volume Measurement
-
Objective: To induce focal cerebral ischemia and quantify the extent of brain infarction.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
MCAO Procedure (Intraluminal Filament):
-
Anesthetize the rat (e.g., isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60-120 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Infarct Volume Measurement (TTC Staining):
-
At a predetermined time point (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Extract the brain and chill it at -20°C for 20-30 minutes for firm slicing.
-
Cut the brain into 2 mm coronal slices using a brain matrix.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Viable tissue, rich in mitochondrial dehydrogenases, will stain red, while the infarcted tissue remains unstained (white/pale).
-
Fix the slices in 10% formalin.
-
Digitally scan or photograph the slices. Use image analysis software (e.g., ImageJ) to calculate the infarcted area in each slice.
-
Calculate the total infarct volume by summing the infarct area of each slice and multiplying by the slice thickness (2 mm). Correct for edema by subtracting the non-infarcted ipsilateral hemisphere area from the total contralateral hemisphere area.
-
Alzheimer's Model: Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess hippocampus-dependent spatial learning and memory.
-
Animal Model: Transgenic mice (e.g., APP/PS1) or rats with induced cognitive deficits.
-
Apparatus: A circular pool (120-180 cm diameter) filled with opaque water (made with non-toxic white paint or milk powder) at 22-24°C. A small escape platform (10-15 cm diameter) is submerged 1-2 cm below the water surface in one quadrant. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall from one of four pseudo-randomly assigned start locations.
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.
-
Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. This measures memory retention.
-
-
Apoptosis Assessment: Western Blot for Caspase-3 and Bcl-2
-
Objective: To quantify the expression of key apoptotic and anti-apoptotic proteins in brain tissue.
-
Sample Preparation:
-
Homogenize brain tissue samples (e.g., ischemic penumbra, hippocampus) on ice in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 g) at 4°C for 20 minutes.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Procedure:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved Caspase-3, total Caspase-3, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize the expression of target proteins to the loading control. An increased ratio of cleaved Caspase-3 to total Caspase-3 and a decreased expression of Bcl-2 are indicative of apoptosis.
-
Conclusion
The evidence from a wide range of animal models demonstrates that this compound possesses significant neuroprotective properties. It consistently reduces neuronal damage and improves functional outcomes in models of acute injury like stroke and TBI. Furthermore, it shows promise in mitigating cellular and behavioral deficits associated with chronic neurodegenerative conditions. Its multimodal mechanism of action, particularly its ability to stabilize membranes and inhibit apoptosis, makes it a compelling candidate for further investigation. This guide provides a foundational comparison and methodological resource for researchers aiming to validate and expand upon these findings in a preclinical setting.
References
- 1. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined nimodipine and citicoline reduce infarct size, attenuate apoptosis and increase bcl-2 expression after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDP-choline reduces pro-caspase and cleaved caspase-3 expression, nuclear DNA fragmentation, and specific PARP-cleaved products of caspase activation following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of citicoline on brain edema and blood-brain barrier breakdown after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Citiolone vs. Other Antioxidants in Liver Protection: A Comparative Guide for Researchers
In the field of hepatoprotection, the quest for effective antioxidant therapies is paramount. This guide provides a comparative analysis of Citiolone against two other well-known antioxidants, N-acetylcysteine (NAC) and Silymarin, focusing on their mechanisms of action, experimental validation, and roles in mitigating liver injury. While direct comparative clinical data for this compound is limited, this guide synthesizes available evidence to offer a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Hepatoprotective Effects
The hepatoprotective effects of this compound, N-acetylcysteine (NAC), and Silymarin are primarily attributed to their ability to counteract oxidative stress, a key factor in the pathogenesis of liver damage. While all three compounds exhibit antioxidant properties, their mechanisms and clinical evidence vary.
This compound has demonstrated its efficacy as a potent antioxidant by enhancing the synthesis of glutathione (GSH) and protecting liver cells from free radical damage.[1] Clinical trials, although some are dated, have shown that this compound can lead to statistically significant improvements in liver function tests in patients with chronic hepatitis.[1][2] Its mechanism is understood to be indirect, preserving sulfhydryl (SH) radicals and GSH via its thiolactone ring, in contrast to NAC's direct cysteine donation for GSH synthesis.[1]
N-acetylcysteine (NAC) is a well-established antioxidant that acts as a precursor to L-cysteine, which is a vital component for the synthesis of glutathione. NAC is widely used as an antidote for acetaminophen-induced liver injury. Clinical studies have shown that NAC can improve transplant-free survival in patients with non-acetaminophen acute liver failure.
Silymarin , a flavonoid complex from milk thistle, is a widely used natural compound for treating liver diseases.[3] Its hepatoprotective activity stems from its ability to inhibit free radicals produced from the metabolism of toxic substances. Silymarin enhances hepatic glutathione and can contribute to the antioxidant defense of the liver.
Quantitative Data on Hepatoprotective Efficacy
Direct comparative quantitative data between this compound and other antioxidants is scarce in recent literature. The following tables summarize available data from individual studies on the efficacy of each compound.
Table 1: Clinical Studies on this compound in Chronic Hepatitis
| Study Population | Intervention | Duration | Key Findings | Reference |
| Patients with persistent chronic hepatitis and aggressive chronic hepatitis/compensated cirrhosis | This compound vs. Placebo (double-blind) | Not Specified | Statistically significant improvement in clinical picture and liver function tests. Improvement in liver cell picture on biopsy. |
Table 2: Selected Clinical Studies on N-acetylcysteine (NAC) in Liver Disease
| Study Population | Intervention | Duration | Key Findings | Reference |
| Patients with non-acetaminophen acute liver failure | NAC vs. Placebo | 72 hours | Improved transplant-free survival in patients with early-stage hepatic encephalopathy. | Clinical research on NAC |
| Patients with septic shock | NAC vs. Placebo (randomized, double-blind) | 90 minutes | Significant increase in absolute liver blood flow index and cardiac index. Improved microsomal liver function. | Clinical trial data |
Table 3: Selected Clinical Studies on Silymarin in Liver Disease
| Study Population | Intervention | Duration | Key Findings | Reference |
| Patients with chronic hepatitis C unsuccessfully treated with interferon | Silymarin (420 mg or 700 mg) vs. Placebo | 24 weeks | No significant difference in the decline of serum ALT activity compared to placebo. | Randomized controlled trial data |
| Residents of an Egyptian village with chronic hepatitis C | Silymarin vs. Multivitamins (double-blinded) | 12 months | No effect on hepatitis C virus viremia, serum ALT, or markers for hepatic fibrosis. | Randomized trial results |
Experimental Protocols
The evaluation of hepatoprotective agents often relies on animal models of liver injury. A commonly used model is carbon tetrachloride (CCl4)-induced hepatotoxicity in rats.
Carbon Tetrachloride (CCl4)-Induced Acute Hepatotoxicity Model in Rats
This model is widely used for screening hepatoprotective drugs.
-
Animals: Male Wistar rats are typically used.
-
Induction of Liver Injury: A single intraperitoneal injection of CCl4, often diluted in olive oil or liquid paraffin, is administered. The dosage can vary, with studies using doses around 1-2 mL/kg body weight.
-
Treatment Protocol:
-
The test compound (e.g., this compound, NAC, or Silymarin) is administered orally or intraperitoneally before or after the CCl4 injection.
-
A positive control group, often treated with a known hepatoprotective agent like Silymarin, is included.
-
A control group receives only the vehicle.
-
-
Assessment of Hepatotoxicity:
-
Blood samples are collected at various time points (e.g., 24, 48, 72 hours) to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
At the end of the experiment, animals are sacrificed, and liver tissues are collected for histopathological examination to assess the extent of necrosis, inflammation, and fatty changes.
-
Oxidative stress markers in the liver tissue, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase), are also measured.
-
Signaling Pathways in Liver Protection
The antioxidant effects of this compound, NAC, and Silymarin are mediated through various cellular signaling pathways.
This compound's Antioxidant Mechanism
This compound's primary mechanism involves the enhancement of the cellular antioxidant defense system. It is known to increase the synthesis of glutathione (GSH), a crucial endogenous antioxidant. It also acts by preserving sulfhydryl (SH) groups, which are vital for the function of many enzymes and for protection against oxidative damage.
N-acetylcysteine (NAC) Signaling Pathway
NAC serves as a direct precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. By increasing intracellular cysteine levels, NAC boosts GSH production, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Silymarin Signaling Pathway
Silymarin's hepatoprotective effects are multifactorial. It acts as a free radical scavenger, inhibits lipid peroxidation, and modulates inflammatory signaling pathways. It can also enhance cellular antioxidant defenses by increasing the synthesis of glutathione.
Conclusion
This compound, NAC, and Silymarin are all valuable antioxidants with demonstrated hepatoprotective properties. While NAC and Silymarin are more extensively studied with a larger body of clinical evidence, this compound presents a promising therapeutic agent, particularly due to its mechanism of enhancing endogenous glutathione synthesis. A significant gap in the literature is the lack of direct, head-to-head comparative studies of this compound against other antioxidants with robust quantitative data. Future research should focus on conducting such trials to clearly delineate the comparative efficacy and optimal clinical positioning of this compound in the management of liver diseases. This will provide researchers and clinicians with the evidence needed to make informed decisions about the use of these important hepatoprotective agents.
References
Cross-Validation of Citiolone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Citiolone, a hepatoprotective and neuroprotective agent. Its performance is objectively compared with other therapeutic alternatives, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Overview of this compound's Mechanism of Action
This compound is primarily recognized for its potent antioxidant properties, which form the cornerstone of its therapeutic effects. Its mechanism is multifaceted, involving both direct and indirect pathways to mitigate cellular damage, particularly in the liver and nervous system.
The principal mechanisms of action of this compound include:
-
Enhancement of Glutathione (GSH) Synthesis: this compound has been shown to increase the intracellular levels of glutathione, a critical endogenous antioxidant. It is believed to achieve this by preserving sulfhydryl (SH) radicals, which are essential for GSH synthesis. This is a key differentiator from agents like N-acetylcysteine (NAC), which acts as a direct precursor to cysteine, a building block of GSH.
-
Direct Free Radical Scavenging: this compound exhibits direct scavenging activity against reactive oxygen species (ROS), including the highly reactive hydroxyl radical. This immediate antioxidant effect helps to protect cellular components from oxidative damage.
-
Modulation of Antioxidant Enzymes: Research indicates that this compound can enhance the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD). This enzymatic activation further bolsters the cell's defense against oxidative stress.
-
Neuroprotection: In neuronal cell models, this compound has demonstrated the ability to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA). This neuroprotective effect is linked to its ability to counteract oxidative stress and inhibit the generation of harmful reactive species.
-
Mucolytic Properties: this compound is also recognized for its ability to reduce the viscosity of mucus, suggesting its potential application in respiratory conditions.
Comparative Analysis with Alternative Agents
To provide a comprehensive understanding of this compound's pharmacological profile, its mechanism of action is compared with three other well-established agents used in similar therapeutic areas: N-acetylcysteine (NAC), Silymarin, and Tauroursodeoxycholic acid (TUDCA).
Mechanism of Action Comparison
| Feature | This compound | N-acetylcysteine (NAC) | Silymarin | Tauroursodeoxycholic acid (TUDCA) |
| Primary Mechanism | Antioxidant, Glutathione Enhancer | Glutathione Precursor, Mucolytic | Antioxidant, Membrane Stabilizer | Endoplasmic Reticulum (ER) Stress Reducer, Anti-apoptotic |
| Glutathione Synthesis | Enhances synthesis by preserving sulfhydryl groups[1] | Acts as a direct precursor for cysteine, a key component of glutathione[2][3][4] | Enhances hepatic glutathione levels[5] | May indirectly preserve glutathione by reducing oxidative stress |
| Direct Antioxidant Activity | Scavenges free radicals, including hydroxyl radicals | Exhibits direct antioxidant properties | Potent free radical scavenger and inhibitor of lipid peroxidation | Reduces oxidative stress |
| Effect on Antioxidant Enzymes | Enhances Superoxide Dismutase (SOD) activity | Can indirectly support antioxidant enzyme function by maintaining GSH levels. | Can modulate the activity of various antioxidant enzymes. | Can reduce the burden on antioxidant enzymes by mitigating ER stress. |
| Hepatoprotective Action | Protects liver cells from oxidative damage | Protects against drug-induced liver injury (e.g., acetaminophen overdose) by replenishing glutathione stores | Stabilizes hepatocyte membranes, promotes liver regeneration, and has anti-inflammatory and antifibrotic effects | Reduces cholestasis, protects against bile acid-induced apoptosis, and alleviates ER stress in liver cells |
| Neuroprotective Action | Inhibits 6-OHDA-induced neurotoxicity | Shows potential in neurodegenerative diseases by reducing oxidative stress. | Exhibits neuroprotective effects through its antioxidant and anti-inflammatory properties. | Protects against neurodegeneration by reducing ER stress, apoptosis, and inflammation |
Quantitative Performance Data
The following tables summarize available quantitative data for this compound and its comparators. It is important to note that these values are often from different studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vitro Neuroprotective Activity
| Compound | Cell Line | Toxin | Endpoint | EC50 / Effective Concentration | Reference |
| This compound | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Inhibition of neurotoxicity | 2.96 ± 0.7 mM |
No direct comparative quantitative data was found for the other compounds in a similar experimental setup.
Table 2: Effects on Glutathione Levels
| Compound | Model System | Effect on Glutathione (GSH) | Reference |
| This compound | In vitro and in vivo models | Enhances GSH synthesis and preserves sulfhydryl radicals | |
| N-acetylcysteine (NAC) | Rat model of acetaminophen toxicity | Promptly reverses acetaminophen-induced GSH depletion by increasing synthesis | |
| Silymarin | Experimental liver disease models | Enhances hepatic glutathione levels |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the validation of this compound's mechanism of action.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
Objective: To assess the protective effect of a compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-hydroxydopamine (6-OHDA)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxin (e.g., 6-OHDA) at a predetermined concentration to induce cell death.
-
Include control wells with untreated cells and cells treated only with the neurotoxin.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the EC50 of the test compound.
In Vivo Hepatoprotection Study in a Rat Model of CCl4-Induced Liver Injury
Objective: To evaluate the hepatoprotective effect of a compound in an animal model of chemically-induced liver damage.
Materials:
-
Male Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Test compound (e.g., this compound)
-
Biochemical assay kits for ALT, AST, and ALP
-
Kits for measuring glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)
-
Formalin for tissue fixation
Procedure:
-
Animal Acclimatization: Acclimatize the rats for one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Normal Control (vehicle only)
-
CCl4 Control (CCl4 + vehicle)
-
Test Compound groups (CCl4 + different doses of the test compound)
-
Reference Drug group (CCl4 + a known hepatoprotective agent like Silymarin)
-
-
Induction of Hepatotoxicity: Administer CCl4 (e.g., 1 mL/kg, i.p., diluted 1:1 in olive oil) to all groups except the normal control, typically twice a week for several weeks to induce chronic liver injury.
-
Treatment: Administer the test compound and reference drug orally or via injection daily for the duration of the study.
-
Sample Collection: At the end of the study period, euthanize the animals and collect blood and liver tissue samples.
-
Biochemical Analysis: Analyze serum for levels of ALT, AST, and ALP.
-
Oxidative Stress Markers: Prepare liver homogenates and measure the levels of GSH and the activities of SOD, CAT, and GPx using appropriate assay kits.
-
Histopathology: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of liver damage.
Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the levels of reduced glutathione in cell lysates or tissue homogenates.
Principle: The assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells, then lyse them in a suitable buffer.
-
Tissues: Homogenize the tissue in a cold buffer and centrifuge to obtain the supernatant.
-
-
Reaction:
-
In a 96-well plate, add the sample (cell lysate or tissue supernatant) to a reaction mixture containing phosphate buffer and DTNB.
-
For total glutathione measurement, glutathione reductase and NADPH are included to recycle oxidized glutathione (GSSG) back to GSH.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Measurement: Read the absorbance at 412 nm.
-
Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of this compound's Antioxidant Action
Experimental Workflow for In Vivo Hepatoprotection Study
Logical Relationship of Antioxidant Defense Mechanisms
References
- 1. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Citiolone and Other Cysteine Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Citiolone and other prominent cysteine derivatives, including N-acetylcysteine (NAC), Erdosteine, Carbocisteine, and Fudosteine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, therapeutic applications, and performance based on available experimental data.
Introduction to Cysteine Derivatives
Cysteine derivatives are a class of therapeutic agents characterized by a structure derived from the amino acid L-cysteine. Their primary therapeutic applications often revolve around their mucolytic, antioxidant, and anti-inflammatory properties. These compounds are widely used in the management of respiratory diseases with hypersecretion of mucus, such as chronic obstructive pulmonary disease (COPD), and are also investigated for their hepatoprotective and neuroprotective potential. This guide focuses on a comparative evaluation of this compound against other well-established and newer cysteine derivatives.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of cysteine derivatives stem from several key mechanisms, primarily their ability to break disulfide bonds in mucoproteins, replenish glutathione (GSH) stores, and modulate inflammatory signaling pathways.
-
This compound : This homocysteine derivative is recognized for its hepatoprotective and mucolytic properties[1][2]. Its antioxidant effect is attributed to its capacity to enhance the synthesis of glutathione and preserve sulfhydryl (SH) radicals[1]. Unlike N-acetylcysteine (NAC), which is a direct precursor to cysteine, this compound is thought to indirectly preserve SH radicals and GSH through its thiolactone ring structure[1].
-
N-acetylcysteine (NAC) : NAC is a well-established mucolytic and antioxidant agent[2]. Its mucolytic action involves the cleavage of disulfide bonds in mucus glycoproteins, which reduces mucus viscosity. As an antioxidant, NAC serves as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of the primary endogenous antioxidant, glutathione (GSH). NAC is also believed to have anti-inflammatory effects by inhibiting the activation of NF-κB.
-
Erdosteine : A prodrug, erdosteine is metabolized in the liver to an active metabolite containing a free sulfhydryl group. This active form exerts both mucolytic and antioxidant effects. Its antioxidant activity involves scavenging free radicals and increasing the levels of endogenous antioxidants like glutathione.
-
Carbocisteine : Unlike other cysteine derivatives with a free sulfhydryl group, carbocisteine is a thioether. Its mucoregulatory mechanism is thought to involve the modulation of sialic acid and fucose content in mucin, thereby restoring the normal viscosity of mucus. It also exhibits antioxidant and anti-inflammatory properties.
-
Fudosteine : A newer cysteine derivative, fudosteine, acts as a mucoregulator. It has been shown to downregulate the expression of mucin genes, such as MUC5AC, which are responsible for mucus production.
Comparative Performance Data
This section presents available quantitative data to compare the performance of this compound and other cysteine derivatives across their primary therapeutic actions.
Direct comparative studies on the mucolytic activity of all five derivatives are limited. However, a study comparing N-acetylcysteine L-lysinate (NAL) to NAC in dogs showed that while both increased tracheal mucus velocity and decreased viscoelasticity, the effect of NAL was significantly greater. Another in vitro study demonstrated that acetylcysteine and ethylcysteine had a marked viscoelasticity-lowering effect, while carbocisteine's effect was pH-dependent. Fudosteine has been shown to increase the volume of respiratory tract fluid without having a direct mucolytic effect on gastric mucin in vitro.
Table 1: Comparison of Mucolytic and Mucoregulatory Effects
| Compound | Primary Mechanism | Effect on Mucus Viscosity | Effect on Mucin Gene Expression |
| This compound | Mucolytic | Recognized for reducing mucus viscosity | Data not available |
| N-acetylcysteine (NAC) | Mucolytic (breaks disulfide bonds) | Decreases viscosity | May reduce expression |
| Erdosteine | Mucolytic (active metabolite with -SH group) | Improves sputum viscosity | Data not available |
| Carbocisteine | Mucoregulatory (modulates mucin composition) | Normalizes viscosity | Can restore MUC5B/MUC5AC ratio |
| Fudosteine | Mucoregulatory (inhibits mucin synthesis) | Decreases viscosity by reducing mucin production | Downregulates MUC5AC expression |
The antioxidant properties of these compounds are crucial to their therapeutic effects, particularly in diseases associated with oxidative stress. A study comparing carbocisteine lysine salt (CLS) with NAC found that CLS was more effective as an in vitro scavenger, with CLS showing effects at concentrations as low as 2.5 mM, while NAC required concentrations starting from 5 mM. Erdosteine's active metabolite has been shown to have antioxidant activity comparable to NAC in inhibiting oxidative bursts in human neutrophils.
Table 2: Comparative Antioxidant and Hepatoprotective Data
| Compound | Antioxidant Mechanism | EC50/IC50 (if available) | Hepatoprotective Effects (Effect on Liver Enzymes) |
| This compound | Enhances GSH synthesis, preserves SH radicals | EC50: 2.96 ± 0.7 mM (inhibition of 6-OHDA-induced neurotoxicity) | Showed improvement in liver function tests in chronic hepatitis |
| N-acetylcysteine (NAC) | GSH precursor, direct scavenging | Data varies by assay | Can significantly decrease serum ALT levels in NAFLD. |
| Erdosteine | Free radical scavenging by active metabolite | Comparable to NAC in inhibiting neutrophil oxidative bursts | Increases antioxidant enzyme activities in the liver |
| Carbocisteine | Antioxidant and anti-inflammatory | More effective scavenger than NAC in some in vitro systems | Data not available |
| Fudosteine | Scavenges free radicals | Data not available | Data not available |
The pharmacokinetic profiles of these derivatives influence their dosing and clinical efficacy.
Table 3: Comparative Pharmacokinetic Parameters (Oral Administration)
| Parameter | This compound | N-acetylcysteine (NAC) | Erdosteine | Carbocisteine | Fudosteine |
| Bioavailability | >90% (as Citicoline) | ~4-10% | Data not available | <10% | Rapidly absorbed |
| Time to Peak (tmax) | Biphasic: 1 hr and 24 hr (as Citicoline) | ~1-2 hours | Data not available | ~2 hours | ~0.5-0.7 hours |
| Half-life (t1/2) | Biphasic elimination | ~6.25 hours | Data not available | ~1.87 hours | ~2.3-3.5 hours |
| Metabolism | Hydrolyzed to choline and cytidine | Rapidly metabolized | Hepatic first-pass to active metabolite | Acetylation, decarboxylation, sulfoxidation | Metabolized in the liver |
| Excretion | Respiratory CO2 and urine | Primarily renal (as metabolites) | Data not available | Urine (as unchanged drug and metabolites) | Kidneys |
Signaling Pathways and Visualizations
The mechanisms of action of these cysteine derivatives involve the modulation of key cellular signaling pathways.
NAC's primary antioxidant role is to replenish intracellular glutathione (GSH). It does this by providing the precursor L-cysteine.
References
Replicating Foundational Citiolone Research: A Comparative Guide for Drug Development Professionals
This guide provides a comparative analysis of key findings from foundational studies on Citiolone, alongside data from studies on alternative compounds for similar therapeutic applications. The information is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate or build upon this early research.
Data Presentation
The following tables summarize the quantitative findings from foundational this compound studies and compare them with data from studies on alternative treatments.
Table 1: Comparison of Therapeutic Efficacy in Chronic Hepatitis
| Compound | Study Type | Key Efficacy Endpoints | Results | Reference |
| This compound | Double-blind, placebo-controlled trial | Improvement in liver function tests | Statistically significant improvement in the clinical picture and certain liver function exploration tests compared to placebo. Liver biopsies showed an improvement in the liver cell picture in some patients. | Based on summaries of foundational studies[1] |
| Silymarin | Randomized, double-blind, placebo-controlled trial | Improvement in serum alanine and aspartate aminotransferase (ALT/AST) | Associated with a significant improvement in serum ALT and AST from baseline. | [2] |
| N-acetylcysteine (NAC) | Randomized, double-blind, controlled trial | Improvement in hepatic and renal function | Significantly improved hepatic profiles by decreasing ALT, AST, and ALP. Also led to a significant decrease in Child-Pugh and MELD scores. | [3] |
Table 2: Comparison of Neuroprotective Effects in a 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Model
| Compound | Cell Line | Key Efficacy Endpoints | Results | Reference |
| This compound | SH-SY5Y human neuroblastoma cells | Inhibition of 6-OHDA-induced neurotoxicity | Potent neuroprotective activity with an EC50 value of 2.96 ± 0.7 mM. Effectively blocked the level of H2O2 induced by 6-OHDA. | Based on summaries of foundational studies[1] |
| Citicoline | SH-SY5Y human neuroblastoma cells | Reduction of 6-OHDA cytotoxicity | Reduced the cytotoxic effect of 6-OHDA as measured by MTT assay and increased levels of reduced glutathione (GSH). | [4] |
| Hinokitiol | SH-SY5Y human neuroblastoma cells | Downregulation of PD pathological proteins | Downregulated the mRNA expression of MAO A and B, alpha-synuclein, LRRK2, PTEN, PINK1, and PARK7. | |
| Mandarin Juice Extract (MJe) | Differentiated SH-SY5Y cells | Inhibition of 6-OHDA-induced cell death | Significantly inhibited apoptosis through caspase 3 blockage and modulation of p53, Bax, and Bcl-2 genes. Reduced reactive oxygen and nitrogen species. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that the full experimental protocols from the foundational this compound studies were not available in the public domain. The following protocols are reconstructed based on the available summaries and standard laboratory practices for these types of assays.
Chronic Hepatitis Clinical Trial (Reconstructed Protocol for this compound)
-
Study Design: A multi-center, double-blind, placebo-controlled, randomized clinical trial.
-
Participants: Patients diagnosed with persistent chronic hepatitis or aggressive chronic hepatitis/compensated cirrhosis, confirmed by clinical, laboratory, and biopsy findings.
-
Intervention:
-
Treatment Group: Oral administration of this compound at a specified dosage and frequency (exact details not available).
-
Control Group: Oral administration of a matching placebo.
-
All patients in both groups received a basic therapy consisting of a polyvitaminic complex.
-
-
Duration: The treatment cycle was for a specified period (exact duration not available).
-
Outcome Measures:
-
Primary: Improvement in liver function exploration tests (e.g., serum transaminases, bilirubin).
-
Secondary: Improvement in the overall clinical picture and changes in liver histology as assessed by liver biopsy at the end of the treatment cycle.
-
-
Statistical Analysis: Comparison of the outcomes between the treatment and placebo groups using appropriate statistical tests to determine significance.
In Vitro Neuroprotection Assay against 6-OHDA Toxicity (Reconstructed Protocol for this compound)
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Cell Culture: Cells were maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Cells were seeded in multi-well plates and allowed to adhere.
-
Cells were pre-treated with varying concentrations of this compound for a specified duration.
-
Following pre-treatment, cells were exposed to a neurotoxic concentration of 6-hydroxydopamine (6-OHDA).
-
Control groups included untreated cells, cells treated with this compound alone, and cells treated with 6-OHDA alone.
-
-
Assays:
-
Cell Viability Assay (e.g., MTT assay): To quantify the protective effect of this compound against 6-OHDA-induced cell death. The EC50 value was determined from the dose-response curve.
-
Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA assay): To measure the levels of intracellular ROS (like H2O2) to confirm the antioxidant mechanism of this compound.
-
-
Data Analysis: Results were expressed as a percentage of control and analyzed for statistical significance. The EC50 value was calculated using non-linear regression analysis.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the foundational studies of this compound.
References
- 1. This compound | 17896-21-8 | Benchchem [benchchem.com]
- 2. [PDF] Effects of Silymarin on Treatment Naïve Patients with Chronic Hepatitis B Infection-A Randomized Controlled Trial | Semantic Scholar [semanticscholar.org]
- 3. The effects of N-acetylcysteine on hepatic, hematologic, and renal parameters in cirrhotic patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of citicoline in 6-hydroxydopamine-lesioned rats and in 6-hydroxydopamine-treated SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Citiolone's Therapeutic Effects: A Comparative Guide
Citiolone is a sulfur-containing compound recognized for its therapeutic potential in liver disorders and as a mucolytic agent. Its efficacy is primarily attributed to its antioxidant properties, which play a crucial role in cellular protection against oxidative stress. This guide provides a comparative analysis of this compound's performance against alternative therapies, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview for independent verification.
Hepatoprotective Effects of this compound
This compound's primary indication is in the management of liver diseases, where it exerts a protective effect on liver cells.
Mechanism of Action
This compound's hepatoprotective action is centered on its ability to bolster the cell's natural antioxidant defenses. It enhances the synthesis of glutathione (GSH), a critical intracellular antioxidant, and helps to preserve essential sulfhydryl (SH) groups within proteins.[1] This is achieved through its thiolactone ring structure, which is believed to indirectly maintain SH radicals and GSH levels.[1] This mechanism differs from that of N-acetylcysteine (NAC), another hepatoprotective agent, which acts as a direct precursor for cysteine, a building block of GSH.[1] There is also evidence to suggest that this compound's protective effects may be mediated through the activation of the Nrf2/ARE signaling pathway, a key regulator of antioxidant and detoxification enzyme expression.
Signaling Pathway of this compound's Antioxidant Action
Caption: this compound's mechanism of hepatoprotection.
Comparative Clinical Data
Direct comparative clinical trials between this compound and other hepatoprotective agents are limited. However, a double-blind, placebo-controlled study published in 1977 investigated the efficacy of this compound in patients with chronic hepatitis.[2][3] The study reported a statistically significant improvement in liver function tests and the clinical picture in patients treated with this compound compared to placebo.
Table 1: Comparison of Hepatoprotective Agents
| Agent | Mechanism of Action | Key Clinical Evidence (for Chronic Liver Disease) |
| This compound | Enhances glutathione (GSH) synthesis and preserves sulfhydryl (SH) groups. | Improved liver function tests in a double-blind, placebo-controlled trial in patients with chronic hepatitis. |
| N-Acetylcysteine (NAC) | Acts as a precursor for L-cysteine, promoting GSH synthesis; also has vasodilatory and anti-inflammatory effects. | Shown to improve transplant-free survival in non-acetaminophen-related acute liver failure. In cirrhotic patients, it has been shown to improve hepatic and renal function. |
| Silymarin | Acts as a free radical scavenger and modulates enzymes associated with cellular damage, fibrosis, and cirrhosis. | A pooled analysis of trials in patients with cirrhosis showed a significant reduction in liver-related deaths. |
Note: The table presents a summary of findings from different studies and does not represent a direct head-to-head comparison in a single trial.
Mucolytic Effects of this compound
This compound is also employed as a mucolytic agent to reduce the viscosity of mucus in respiratory conditions.
Mechanism of Action
The mucolytic action of this compound is attributed to the presence of a free sulfhydryl group in its structure. This group is capable of breaking the disulfide bonds that cross-link glycoprotein fibers in mucus, thereby reducing its viscosity and facilitating its expectoration. This mechanism is similar to that of other thiol-containing mucolytics like N-acetylcysteine.
Experimental Workflow for Mucolytic Activity Assessment
References
- 1. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Use of this compound in chronic hepatitides. Results of a research with clinical and laboratory controls] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparative Analysis of Citiolone and Existing Liver Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Citiolone with established liver therapies, namely N-acetylcysteine (NAC), Silymarin, and Ursodeoxycholic acid (UDCA). Due to the limited availability of direct head-to-head clinical trials involving this compound, this guide synthesizes data from individual placebo-controlled and comparative studies to offer an objective overview of their respective performance profiles.
Executive Summary
This compound, a derivative of the amino acid homocysteine, has demonstrated therapeutic potential in liver diseases, primarily through its antioxidant properties. Clinical evidence, although limited in direct comparative studies, suggests its efficacy in improving liver function in patients with chronic hepatitis. Existing liver therapies such as N-acetylcysteine, Silymarin, and Ursodeoxycholic acid have more extensive clinical data supporting their use in various liver pathologies. NAC is a cornerstone in treating acetaminophen-induced liver injury and shows promise in other liver conditions due to its role as a glutathione precursor. Silymarin, a flavonoid extract from milk thistle, exerts hepatoprotection through antioxidant and anti-inflammatory mechanisms. Ursodeoxycholic acid is a well-established treatment for cholestatic liver diseases, improving bile flow and protecting liver cells from bile acid-induced injury.
This guide presents available quantitative data, details of experimental protocols for key liver function assessments, and visual representations of the relevant signaling pathways to facilitate a comparative understanding of these therapeutic agents.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials on the efficacy of this compound, N-acetylcysteine, Silymarin, and Ursodeoxycholic acid in improving liver function parameters. It is crucial to note that these data are not from direct head-to-head trials and should be interpreted with caution.
Table 1: this compound in Chronic Hepatitis
| Parameter | Outcome | Study Design | Reference |
| Liver Function Tests | Statistically significant improvement compared to placebo.[1] | Double-blind, "between patients" | [1] |
| Clinical Picture | Demonstrable improvement.[1] | Double-blind, "between patients" | [1] |
| Liver Cell Picture | Improvement observed in liver biopsies of some patients.[1] | Double-blind, "between patients" |
Note: Specific quantitative data on the percentage of improvement in liver function tests for this compound were not available in the reviewed literature.
Table 2: N-acetylcysteine (NAC) in Liver Disease
| Parameter | Dosage | Outcome | Study Population | Reference |
| Alanine Aminotransferase (ALT) | 600 mg daily for 6 months | Significant decrease | Cirrhotic patients | |
| Aspartate Aminotransferase (AST) | 600 mg daily for 6 months | Significant decrease | Cirrhotic patients | |
| Alkaline Phosphatase (ALP) | 600 mg daily for 6 months | Significant decrease | Cirrhotic patients | |
| Transplant-free survival | 72-hour infusion | Improved vs. placebo (40% vs. 27%) | Non-acetaminophen acute liver failure | |
| Mortality | 72-hour infusion | Lower vs. standard care (in some observational studies) | Drug-induced liver injury |
Table 3: Silymarin in Chronic Liver Disease
| Parameter | Dosage | Outcome | Study Population | Reference |
| Alanine Aminotransferase (ALT) | 400 mg daily for 12 weeks | -33% (vs. -19% in control) | Chronic liver disease | |
| Aspartate Aminotransferase (AST) | 400 mg daily for 12 weeks | -34% (vs. -27% in control) | Chronic liver disease | |
| Liver-related mortality | 420 mg daily | Significant reduction | Cirrhosis | |
| Liver Enzymes | 240 and 360 mg/day | Statistically significant decreases | Alcoholic liver disease and chronic viral hepatitis |
Table 4: Ursodeoxycholic Acid (UDCA) in Cholestatic Liver Disease
| Parameter | Dosage | Outcome | Study Population | Reference |
| Serum Bilirubin | 13-15 mg/kg/day | Improvement | Primary Biliary Cholangitis (PBC) | |
| Alkaline Phosphatase (ALP) | 13-15 mg/kg/day | Improvement | Primary Biliary Cholangitis (PBC) | |
| Liver Histology | 13-15 mg/kg/day | Improvement | Primary Biliary Cholangitis (PBC) | |
| Disease Progression | 13-15 mg/kg/day | Delay in progression to fibrosis/cirrhosis | Primary Biliary Cholangitis (PBC) | |
| Liver Chemistries | 13-15 mg/kg/day | Improvement | Primary Sclerosing Cholangitis (PSC) |
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of liver function.
Determination of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity
Principle: The activity of ALT and AST is typically measured using a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Experimental Workflow:
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well microplate
-
Incubator set to 37°C
-
Reagent 1 (R1): Buffer containing L-Alanine and Lactate Dehydrogenase (for ALT) or L-Aspartate and Malate Dehydrogenase (for AST)
-
Reagent 2 (R2): Buffer containing α-Ketoglutarate and NADH
-
Serum or plasma sample
Procedure:
-
Pre-warm reagents and spectrophotometer to 37°C.
-
Pipette R1 into a cuvette or microplate well.
-
Add the serum or plasma sample to the R1 and mix gently.
-
Incubate the mixture for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding R2 and mix immediately.
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
The rate of absorbance change is proportional to the enzyme activity, which is calculated in units per liter (U/L).
Determination of Glutathione Peroxidase (GPx) Activity
Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase (GR). GPx catalyzes the reduction of an organic peroxide (e.g., cumene hydroperoxide) by glutathione (GSH), which becomes oxidized (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored at 340 nm.
Experimental Workflow:
Materials:
-
Spectrophotometer
-
Cuvettes or 96-well microplate
-
Assay Buffer (e.g., phosphate buffer with EDTA)
-
Reduced Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Cumene hydroperoxide solution
-
Sample (cell lysate, tissue homogenate)
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Add the sample to a cuvette or microplate well.
-
Add the reaction mixture to the sample and incubate for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.
-
The rate of decrease in absorbance is proportional to the GPx activity in the sample.
Signaling Pathways
The following diagrams illustrate the proposed or established signaling pathways through which this compound and the comparator therapies exert their hepatoprotective effects.
Proposed Signaling Pathway of this compound
This compound is known to act as an antioxidant, and its mechanism is believed to involve the replenishment and protection of the cellular glutathione pool.
Signaling Pathway of N-acetylcysteine (NAC)
NAC's primary hepatoprotective role, particularly in acetaminophen toxicity, is to serve as a precursor for glutathione synthesis, thereby replenishing depleted stores and enabling the detoxification of reactive metabolites.
Signaling Pathway of Silymarin
Silymarin exhibits a multi-faceted mechanism of action, including antioxidant, anti-inflammatory, and antifibrotic effects. A key pathway it modulates is the TGF-β1 signaling cascade, which is central to liver fibrosis.
Signaling Pathway of Ursodeoxycholic Acid (UDCA)
UDCA's therapeutic effects in cholestatic liver diseases are complex, involving the protection of bile duct cells (cholangiocytes), stimulation of bile flow, and modulation of bile acid composition.
Conclusion
While direct comparative efficacy data between this compound and other established liver therapies are scarce, this guide provides a framework for understanding their relative positions in the therapeutic landscape. This compound shows promise as a hepatoprotective agent, likely through its antioxidant properties and its role in supporting glutathione metabolism. N-acetylcysteine remains a critical therapy for specific types of acute liver injury, with a well-defined mechanism of action. Silymarin offers a broader, multi-targeted approach to chronic liver disease, impacting inflammation and fibrosis. Ursodeoxycholic acid is the standard of care for cholestatic conditions, with clear benefits in improving bile flow and protecting against bile acid toxicity.
Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and optimal clinical positioning of this compound in the management of liver diseases. Researchers and drug development professionals are encouraged to consider the distinct mechanisms of action and available clinical evidence presented in this guide when designing future studies and developing novel therapeutic strategies for liver disorders.
References
Assessing the Reproducibility of Citiolone Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, a derivative of the amino acid homocysteine, has been explored for its therapeutic potential in a variety of conditions, primarily attributed to its antioxidant, hepatoprotective, and mucolytic properties.[1] This guide provides a comparative assessment of this compound, focusing on the available experimental data to evaluate the reproducibility of research in these areas. While direct head-to-head comparative studies with alternatives are limited, this document synthesizes existing data and outlines experimental protocols to facilitate standardized and reproducible future research.
I. Antioxidant and Hepatoprotective Properties
This compound's primary mechanism of action is believed to be its function as a potent antioxidant. It is understood to enhance the synthesis of glutathione (GSH), a critical intracellular antioxidant, and to preserve sulfhydryl (SH) groups, thereby protecting cells from oxidative damage.[1] This is distinct from N-acetylcysteine (NAC), which directly provides cysteine for GSH synthesis.[1] Research suggests that this compound's hepatoprotective effects may be mediated through the activation of the Nrf2/ARE signaling pathway, a key regulator of antioxidant and detoxification enzymes.[1]
Comparative Data
| Compound | Assay/Model | Endpoint | Result | Reference |
| This compound | SH-SY5Y Neuroblastoma Cells (in vitro) | Inhibition of 6-OHDA-induced neurotoxicity | EC50: 2.96 ± 0.7 mM | [1] |
| Chronic Hepatitis Patients (clinical trial) | Improvement in liver function tests | Statistically significant improvement vs. placebo | ||
| N-acetylcysteine (NAC) | Acetaminophen-induced hepatotoxicity in HepaRG cells (in vitro) | Reduction in MDA levels | Significantly reduced MDA increase | |
| Patients with Chronic Obstructive Pulmonary Disease (COPD) | Reduction in exacerbation frequency | Significant reduction at doses of 1200 mg/day | ||
| Silymarin | Carbon tetrachloride (CCl4)-induced liver injury in rats (in vivo) | Reduction in serum ALT and AST levels | Significant reduction compared to CCl4 group |
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are crucial. Below are representative protocols for assessing the in vitro antioxidant capacity and in vivo hepatoprotective effects of this compound.
1. In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This protocol is a common method for determining the free radical scavenging activity of a compound.
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing methanol and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.
-
2. In Vivo Hepatoprotective Effect Assessment: Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This is a widely used animal model to study drug-induced hepatotoxicity and the protective effects of test compounds.
-
Animals:
-
Male Wistar rats (180-220 g)
-
-
Procedure:
-
Acclimatize animals for one week.
-
Divide animals into the following groups (n=6 per group):
-
Group I: Normal control (vehicle only)
-
Group II: CCl4 control (vehicle + CCl4)
-
Group III: this compound (e.g., 50 mg/kg, p.o.) + CCl4
-
Group IV: this compound (e.g., 100 mg/kg, p.o.) + CCl4
-
Group V: Silymarin (standard drug, e.g., 100 mg/kg, p.o.) + CCl4
-
-
Administer this compound or Silymarin orally for 7 days.
-
On the 7th day, 1 hour after the last dose of the test compound, induce liver injury by intraperitoneal injection of CCl4 (1:1 mixture with olive oil, 2 mL/kg).
-
24 hours after CCl4 administration, collect blood samples for biochemical analysis (ALT, AST, ALP, Bilirubin).
-
Euthanize the animals and collect liver tissue for histopathological examination and measurement of oxidative stress markers (MDA, GSH, SOD, CAT).
-
II. Mucolytic Properties
This compound is also recognized for its mucolytic activity, which involves reducing the viscosity of mucus. However, there is a significant lack of quantitative and comparative data in the publicly available literature to thoroughly assess the reproducibility of this effect.
Comparative Data
Due to the scarcity of specific data for this compound, the following table is presented as a template for how its mucolytic efficacy could be compared with other agents.
| Compound | Assay/Model | Endpoint | Result | Reference |
| This compound | Data not available | Data not available | Data not available | |
| N-acetylcysteine (NAC) | Sputum Viscometry | Reduction in mucus viscosity | Dose-dependent reduction | |
| Carbocisteine | Sputum Viscometry | Reduction in mucus viscosity | Effective in reducing sputum viscosity | |
| Erdosteine | Chronic Obstructive Pulmonary Disease (COPD) patients | Reduction in exacerbation frequency | Superior to NAC and Carbocisteine in a meta-analysis |
Experimental Protocols
The following is a general protocol for assessing in vitro mucolytic activity, which can be adapted for testing this compound.
1. In Vitro Mucolytic Activity Assessment: Sputum Viscometry
-
Materials:
-
Sputum sample from patients with respiratory diseases
-
This compound
-
Phosphate buffered saline (PBS)
-
Viscometer
-
-
Procedure:
-
Collect a fresh sputum sample.
-
Homogenize the sputum sample.
-
Prepare different concentrations of this compound solution in PBS.
-
Mix equal volumes of the homogenized sputum and the this compound solutions (or PBS for control).
-
Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Measure the viscosity of each mixture using a viscometer.
-
Calculate the percentage reduction in viscosity compared to the control.
-
III. Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental designs is essential for understanding and replicating research findings.
Caption: Proposed antioxidant signaling pathway of this compound.
Caption: In vivo hepatoprotection experimental workflow.
Conclusion and Future Directions
The available evidence suggests that this compound possesses antioxidant and hepatoprotective properties, with a potential mechanism involving the enhancement of the glutathione system and activation of the Nrf2 pathway. However, a significant gap exists in the literature regarding the reproducibility of these findings, largely due to a lack of direct, quantitative comparisons with other established agents and a scarcity of detailed, standardized experimental protocols in published studies.
To robustly assess the reproducibility and therapeutic potential of this compound, future research should prioritize:
-
Head-to-head comparative studies: Designing experiments that directly compare the efficacy of this compound with agents like N-acetylcysteine, carbocisteine, and silymarin using standardized assays and relevant disease models.
-
Detailed methodological reporting: Publishing comprehensive experimental protocols, including details on reagent sources, animal strains, and statistical methods, to facilitate replication by other laboratories.
-
Dose-response studies: Establishing clear dose-dependent effects for its various activities to determine optimal therapeutic windows.
-
Investigation of mucolytic properties: Conducting quantitative studies to elucidate the mechanism and efficacy of this compound's mucolytic action.
By addressing these areas, the scientific community can build a more comprehensive and reproducible evidence base to clearly define the therapeutic role of this compound.
References
A Comparative Review of Citiolone: Unveiling its Benefits and Drawbacks in the Landscape of Thiol-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
Citiolone, a thiol-containing compound, has demonstrated therapeutic potential stemming from its antioxidant and mucolytic properties. This guide provides a comparative analysis of this compound against other thiol-based drugs—N-acetylcysteine (NAC), Erdosteine, and Carbocysteine—to elucidate its relative benefits and drawbacks. The information presented herein is curated from a range of preclinical and clinical studies to support further research and development in this therapeutic area.
Comparative Efficacy: A Quantitative Overview
Direct head-to-head clinical trials comparing this compound with other mucolytic and antioxidant agents are limited. However, by compiling data from individual studies, we can draw a comparative landscape of their efficacy in relevant therapeutic areas.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound (N-acetyl-homocysteine thiolactone) | DPPH Radical Scavenging | Data not available in reviewed literature | - |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | ~2.5 mM | [Fanaei et al., 2014] |
| Erdosteine | DPPH Radical Scavenging | Data not available in reviewed literature | - |
| Carbocysteine | Not a direct radical scavenger | Not applicable | [PDR, 2022] |
Note: The antioxidant activity of thiol compounds is complex and not solely defined by direct radical scavenging. They also act by replenishing intracellular glutathione stores.
Table 2: Comparative Mucolytic Efficacy
| Compound | Method | Effect on Sputum Viscosity | Source |
| This compound | In vitro rheology | Data not available in reviewed literature | - |
| N-acetylcysteine (NAC) | In vitro rheology | Significant reduction | [Lill et al., 1988] |
| Erdosteine | In vitro rheology | Significant reduction | [Braga et al., 1991] |
| Carbocysteine | Muco-regulatory action (indirect) | Reduction in mucus viscosity | [PDR, 2022] |
Table 3: Clinical Efficacy in Liver and Respiratory Diseases
| Compound | Indication | Key Clinical Outcome | Source |
| This compound | Chronic Hepatitis | Statistically significant improvement in liver function tests vs. placebo[1] | [Miglio et al., 1977][1] |
| N-acetylcysteine (NAC) | Non-acetaminophen Acute Liver Failure | Improved overall survival and transplant-free survival vs. placebo[2] | [Hu et al., 2015][2] |
| Erdosteine | Chronic Obstructive Pulmonary Disease (COPD) | Reduced rate and duration of exacerbations vs. placebo[3] | [Dal Negro et al., 2017] |
| Carbocysteine | Chronic Obstructive Pulmonary Disease (COPD) | Reduced exacerbation rates and improved quality of life vs. placebo | [Zheng et al., 2008] |
Understanding the Mechanisms: Signaling Pathways
Thiol-based drugs exert their therapeutic effects through various mechanisms, a key one being the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.
References
- 1. [Use of this compound in chronic hepatitides. Results of a research with clinical and laboratory controls] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Citiolone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of citiolone, a derivative of cysteine, to minimize environmental impact and ensure laboratory safety. Adherence to these guidelines is critical due to the toxicological profile of this compound.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1][2]. In case of a spill, it is crucial to avoid dust formation and prevent the chemical from entering drains[3].
Key Hazard Statements:
-
H302: Harmful if swallowed[1].
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements for Handling and Disposal:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P391: Collect spillage.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes unused or expired this compound, contaminated labware (e.g., vials, pipettes, flasks), and contaminated PPE.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Management:
-
Use a container that is compatible with this compound and is leak-proof.
-
The container must be kept tightly closed when not in use to prevent the release of any vapors or dust.
-
Label the container clearly with "this compound Waste," the relevant hazard symbols, and the date of accumulation.
-
-
Storage of Waste:
-
Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including its identity (this compound), quantity, and hazard classification.
-
Follow all institutional and local regulations for the packaging and transportation of hazardous waste. Disposal must be in accordance with prevailing country, federal, state, and local regulations.
-
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 17896-21-8 | |
| Molecular Formula | C6H9NO2S | |
| Molecular Weight | 159.2 g/mol | |
| Melting Point | 109-111°C | |
| Boiling Point | 427.3°C at 760 mmHg | |
| Flash Point | 212.2°C |
Experimental Workflow for this compound Disposal
The logical workflow for the proper disposal of this compound is depicted in the following diagram. This visual guide illustrates the procedural steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Citiolone
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Citiolone, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound, a derivative of the amino acid homocysteine, requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to mitigate risks effectively.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used at all times:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
-
Skin Protection: Impervious clothing, such as a fully buttoned lab coat, is required.[3] Handle the substance with chemical-resistant gloves that have been inspected for integrity before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] After handling, wash and dry your hands thoroughly.[1]
-
Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator is necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Operational and Handling Protocols
Proper handling and storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep the container away from incompatible materials such as strong oxidizing agents.
Quantitative Safety Data
The following table summarizes the known quantitative data for this compound. It is critical to note that specific occupational exposure limits have not been established.
| Parameter | Value | Reference |
| Occupational Exposure Limit Values | No data available | |
| Biological Limit Values | No data available |
Emergency and Disposal Procedures
A clear and efficient response to emergencies and a compliant disposal plan are essential components of laboratory safety.
Accidental Release Measures
In the event of a spill, follow these steps meticulously:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: Use an inert absorbent material to collect the spilled substance.
-
Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
The material can be sent to a licensed chemical destruction plant.
-
Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.
-
Do not allow the chemical to enter drains or sewer systems.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill, ensuring a systematic and safe cleanup process.
Caption: A flowchart outlining the step-by-step procedure for safely managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
